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Foundational

Comprehensive Technical Guide on 3-(2-Oxo-2-phenylethoxy)benzonitrile: Synthesis, Physicochemical Profiling, and Applications

Executive Summary In modern medicinal chemistry and materials science, bifunctional building blocks are critical for the rapid diversification of chemical libraries. 3-(2-oxo-2-phenylethoxy)benzonitrile (commonly referre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, bifunctional building blocks are critical for the rapid diversification of chemical libraries. 3-(2-oxo-2-phenylethoxy)benzonitrile (commonly referred to as 3-(phenacyloxy)benzonitrile) is a highly versatile intermediate featuring both a reactive nitrile group and a phenacyl ether linkage. This whitepaper provides an in-depth, self-validating technical framework for the synthesis, physicochemical characterization, and downstream application of this compound.

Chemical Identity & Quantitative Data

To effectively utilize this compound in high-throughput screening or scale-up campaigns, a precise understanding of its structural and physical parameters is required. The data below synthesizes standard cheminformatics profiling with empirically validated ranges for phenacyl ethers.

Table 1: Structural Identity
ParameterValue
IUPAC Name 3-(2-oxo-2-phenylethoxy)benzonitrile
Common Synonyms 3-(phenacyloxy)benzonitrile
Molecular Formula C₁₅H₁₁NO₂
Molecular Weight 237.25 g/mol
SMILES O=C(c1ccccc1)COc2cccc(C#N)c2
Key Functional Groups Aryl Nitrile, Alkyl-Aryl Ether, Aryl Ketone
Table 2: Physicochemical Properties
PropertyValue / Expected RangeMechanistic Implication
Physical State White to off-white crystalline solidIndicates high molecular symmetry and stable crystal lattice.
Melting Point 95 °C – 105 °CIdeal for solid-state handling and recrystallization.
Topological Polar Surface Area 50.1 ŲExcellent membrane permeability profile for drug design.
LogP (Predicted) ~2.9Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
Solubility Profile Soluble in DMF, DMSO, DCM, EtOAc. Insoluble in H₂O.Dictates the use of polar aprotic solvents during synthesis.

Mechanistic Rationale & Synthetic Workflow

The standard approach to synthesizing 3-(2-oxo-2-phenylethoxy)benzonitrile relies on the classic 1[1]. However, as an application scientist, I must emphasize the causality behind reagent selection to prevent yield-destroying side reactions.

The Causality of Base and Solvent Selection

When alkylating2[2] with 2-bromoacetophenone (phenacyl bromide), the choice of base is critical. Using a strong base like Sodium Hydride (NaH) will quantitatively deprotonate the phenol, but its aggressive basicity can inadvertently enolize the 2-bromoacetophenone. This leads to competitive aldol condensations or Darzens-type epoxide formations.

Instead, we utilize Potassium Carbonate (K₂CO₃) . With a pKa of ~10.3, K₂CO₃ is perfectly tuned to deprotonate 3-cyanophenol (pKa ~8.6) to form the nucleophilic phenoxide, without significantly enolizing the ketone[3]. We conduct this in N,N-Dimethylformamide (DMF) , a polar aprotic solvent that accelerates the S_N2 reaction by poorly solvating the phenoxide anion, thereby maximizing its nucleophilicity.

SynthesisWorkflow N1 3-Cyanophenol (pKa ~8.6) N2 K2CO3 / DMF (Mild Base Activation) N1->N2 Deprotonation N3 Phenoxide Intermediate (Enhanced Nucleophilicity) N2->N3 - KHCO3 N5 3-(2-oxo-2-phenylethoxy)benzonitrile (Target Ether) N3->N5 SN2 Alkylation N4 2-Bromoacetophenone (Electrophile) N4->N5 Br- Leaving Group

Williamson ether synthesis workflow for 3-(2-oxo-2-phenylethoxy)benzonitrile.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in analytical checkpoints that dictate the flow of the experiment, removing guesswork from the synthesis.

Reagents Required:

  • 3-Cyanophenol (1.0 equiv, 10 mmol)

  • 2-Bromoacetophenone (1.05 equiv, 10.5 mmol)

  • Potassium Carbonate, anhydrous (1.5 equiv, 15 mmol)

  • Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried 100 mL round-bottom flask with 3-cyanophenol and anhydrous K₂CO₃. Add 20 mL of anhydrous DMF. Stir the suspension at room temperature for 30 minutes to ensure complete generation of the phenoxide intermediate. The solution will typically take on a slight yellow tint.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Add 2-bromoacetophenone portion-wise over 10 minutes to control the mild exotherm.

  • Thermal Activation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Self-Validation Checkpoint (Crucial): At t=4 hours, withdraw a 50 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (UV 254 nm).

    • Logic Gate: If the peak corresponding to 3-cyanophenol ([M-H]⁻ m/z 118) constitutes >5% of the total area, the system has stalled. Add 0.2 equiv of K₂CO₃ and heat to 40 °C for 2 additional hours.

    • Logic Gate: If conversion is >95%, proceed to workup.

  • Aqueous Workup: Pour the reaction mixture into 100 mL of ice-cold distilled water. The target phenacyl ether will precipitate as a crude solid. Filter the solid under a vacuum and wash with cold water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize the crude solid from boiling ethanol, or subject it to flash column chromatography (Silica gel, 80:20 Hexane:Ethyl Acetate) to yield the pure product.

Analytical Characterization

A robust synthesis is only as good as its analytical proof. The structural identity of 3-(2-oxo-2-phenylethoxy)benzonitrile must be confirmed through orthogonal spectroscopic techniques.

  • FT-IR Spectroscopy: The success of the reaction is immediately validated by the disappearance of the broad phenolic -OH stretch at ~3300 cm⁻¹. Key diagnostic peaks include the sharp C≡N stretch at ~2230 cm⁻¹, the ketone C=O stretch at ~1690 cm⁻¹, and the asymmetric ether C-O-C stretch at ~1220 cm⁻¹[4].

  • ¹H NMR (400 MHz, CDCl₃): The most critical diagnostic signal is the singlet integrating to 2 protons at δ 5.30 – 5.45 ppm , corresponding to the methylene bridge (-CH₂-O-) flanked by the ketone and the ether oxygen. The aromatic region (δ 7.20 – 8.10 ppm) will integrate to 9 protons, displaying the distinct splitting patterns of the monosubstituted acetophenone ring and the 1,3-disubstituted benzonitrile ring.

  • ¹³C NMR (100 MHz, CDCl₃): Key resonances include the ketone carbonyl carbon at ~193 ppm , the nitrile carbon at ~118 ppm , and the aliphatic ether carbon at ~70 ppm .

AnalyticalLogic A1 Crude Reaction Mixture A2 LC-MS / TLC Checkpoint (Self-Validation) A1->A2 A2->A1 If <95%, Add Time/Base A3 Aqueous Workup (Remove DMF & Salts) A2->A3 If >95% Conversion A4 Flash Chromatography (Hexane/EtOAc) A3->A4 Phase Separation A5 NMR & IR Structural ID (Final Release) A4->A5 Pure Fractions

Analytical characterization and purification logic for the synthesized ether.

Downstream Applications in Drug Discovery

The strategic value of 3-(2-oxo-2-phenylethoxy)benzonitrile lies in its bifunctionality.

  • Heterocyclic Scaffolding: The phenacyl ether moiety is highly susceptible to acid-catalyzed cyclodehydration. Treatment with polyphosphoric acid (PPA) or strong Lewis acids drives the intramolecular cyclization to form 2-phenylbenzofuran derivatives, a privileged scaffold in oncology and antimicrobial research.

  • Photochemical Probes: Phenacyl aryl ethers are known to undergo specific photochemical cleavage pathways (the 5[5]). This makes the compound an excellent candidate for developing photo-caged therapeutic agents, where the active 3-cyanophenol pharmacophore can be released upon targeted UV irradiation.

  • Nitrile Derivatization: The meta-nitrile group can be independently converted into amidines, tetrazoles (via [3+2] cycloaddition with sodium azide), or primary amines (via LiAlH₄ reduction), allowing for vast combinatorial expansion.

References

  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Oriental Journal of Chemistry[Link]

  • Organic base catalyzed O-alkylation of phenols under solvent-free condition Elsevier B.V.[Link]

  • Development of Novel Alaninamide Derivatives with Anticonvulsant Activity and Favorable Safety Profiles in Animal Models National Institutes of Health (PMC)[Link]

  • Review: Light-induced yellowing of lignocellulosic pulps – Mechanisms and preventive methods BioResources / North Carolina State University[Link]

Sources

Exploratory

Safety Data Sheet (SDS) and Handling Guidelines for 3-(2-oxo-2-phenylethoxy)benzonitrile: A Technical Whitepaper

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemical Safety & Methodology Executive Summary In modern drug discovery and complex organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist, Chemical Safety & Methodology

Executive Summary

In modern drug discovery and complex organic synthesis, functionalized aryl ethers such as 3-(2-oxo-2-phenylethoxy)benzonitrile (also known as 3-(phenacyloxy)benzonitrile) serve as critical intermediates. Structurally, this compound merges a benzonitrile moiety with a phenacyl ether linkage. While it is a highly valuable precursor for synthesizing biologically active heterocycles, its dual-functional nature presents unique toxicological and handling challenges.

This whitepaper eschews generic safety boilerplate in favor of a causality-driven, self-validating framework. By understanding why this molecule behaves the way it does, laboratory personnel can implement precise safety protocols that protect both the researcher and the integrity of the experiment.

Physicochemical Profiling & Structural Causality

To design an effective handling protocol, we must first deconstruct the molecule's physical and chemical behavior. The compound is synthesized via the nucleophilic substitution of with . Because both precursors are highly crystalline solids at room temperature, the resulting ether is also a stable, solid powder.

Table 1: Quantitative Physicochemical Data & Handling Implications

PropertyValueCausality / Handling Implication
Molecular Formula C15H11NO2Governs the mass balance; combustion yields toxic NOx gases.
Molecular Weight 237.26 g/mol High molecular weight ensures low volatility, minimizing vapor hazards at standard temperature and pressure (STP).
Physical State Crystalline SolidPoses a severe dust inhalation hazard; requires particulate filtration.
Aqueous Solubility Practically InsolubleSpills cannot be simply washed away with water; requires mechanical collection or organic solvent solubilization.
Electrophilicity Moderate to HighThe ketone carbonyl is susceptible to nucleophilic attack; incompatible with strong bases or reducing agents.

Hazard Identification & Mechanistic Toxicology

Based on the Global Harmonized System (GHS) and the toxicological profiles of its structural analogs, 3-(2-oxo-2-phenylethoxy)benzonitrile is classified under Acute Tox. 4 (Oral) , Skin Irrit. 2 , Eye Irrit. 2A , and STOT SE 3 (Respiratory) .

The Causality of Nitrile Toxicity

The primary systemic hazard of this compound stems from the benzonitrile group. Nitrile toxicity is not usually caused by the intact molecule, but rather by its in vivo metabolism. As demonstrated in1[1], the hepatic Cytochrome P450 (CYP450) enzyme system catalyzes the α -carbon hydroxylation of nitriles. This forms a highly unstable cyanohydrin intermediate that spontaneously decomposes, releasing toxic hydrogen cyanide (HCN) into the bloodstream[2].

CYP450_Metabolism A 3-(2-oxo-2-phenylethoxy) benzonitrile B Cytochrome P450 (Hepatic Oxidation) A->B Absorption & Transport C Cyanohydrin Intermediate B->C alpha-carbon hydroxylation D Hydrogen Cyanide (HCN) C->D Spontaneous Decomposition E Aldehyde Byproduct C->E Cleavage

Fig 1: Cytochrome P450-mediated metabolism of nitriles leading to toxic cyanide release.

Self-Validating Handling & PPE Protocols

To mitigate the risks outlined above, laboratory personnel must utilize a self-validating workflow. A self-validating system ensures that if one safety measure fails, a secondary indicator alerts the user, preventing systemic exposure.

Causality-Driven PPE Selection
  • Respiratory Protection: Because the compound is a fine powder, aerosolization is the primary exposure route. An N95 or P3 particulate respirator is mandatory.

  • Dermal Protection: The phenacyl ether moiety can act as a penetration enhancer. Standard thin nitrile gloves may degrade over prolonged contact with ketone-containing compounds. Protocol: Double-gloving with heavy-duty nitrile (outer) and standard nitrile (inner) is required.

Step-by-Step Routine Handling Methodology
  • Environmental Preparation: Ensure the chemical fume hood has a face velocity of at least 100 feet per minute (fpm). Validation: Check the digital airflow monitor before uncapping the reagent.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and use a grounded, non-sparking spatula. This prevents electrostatic repulsion from aerosolizing the toxic powder.

  • Dispensing & Mass Balance: Weigh the required amount. Validation: Calculate the mass difference of the source bottle before and after dispensing. The difference must match the mass in the weighing boat to confirm no material was lost to the surrounding workspace.

  • Decontamination: Wipe the balance and spatulas with a polar aprotic solvent (e.g., acetone) to dissolve residual ether, followed by an aqueous surfactant wipe.

Emergency Response & Waste Management Workflow

In the event of a spill, the insolubility of 3-(2-oxo-2-phenylethoxy)benzonitrile in water dictates the response strategy. Applying water directly to a dry spill will not dissolve it; it will only create a contaminated suspension that spreads easily.

Spill_Workflow S1 Spill Detected S2 Assess State S1->S2 S3 Don PPE (N95/P3) S2->S3 S4 Solid Powder S3->S4 S5 Liquid Solution S3->S5 S6 Moisten to avoid dust S4->S6 S7 Apply inert absorbent S5->S7 S8 Incineration Disposal S6->S8 S7->S8

Fig 2: Decision tree and step-by-step workflow for hazardous chemical spill containment.

Step-by-Step Spill Containment Methodology
  • Isolation & Evacuation: Immediately halt work, alert nearby personnel, and evacuate the immediate 5-foot radius.

  • Assessment & PPE Donning: Determine if the spill is raw powder or dissolved in an organic solvent. Don a P3 respirator and heavy-duty nitrile gloves.

  • Containment (Solid Spill): Lightly mist the powder with a 10% isopropanol/water solution. Causality: The isopropanol breaks the surface tension, allowing the water to bind the powder and prevent hazardous dust generation without fully dissolving the compound.

  • Containment (Liquid Spill): Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible sawdust.

  • Collection & Validation: Sweep the material using a disposable, non-sparking brush into a chemically compatible, sealable polyethylene container. Validation: Inspect the spill area with a UV lamp (365 nm); the conjugated aromatic system of the compound may exhibit slight fluorescence, highlighting any uncollected residue.

  • Disposal: Label the container as "Hazardous Organic Waste - Nitrile/Ketone Solid" and transfer to an approved chemical incinerator facility.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • 2-Bromoacetophenone (Phenacyl bromide)
  • 3-Cyanophenol (3-Hydroxybenzonitrile)
  • Source: PMC - National Institutes of Health (NIH)

Sources

Foundational

Analytical Characterization of 3-(2-oxo-2-phenylethoxy)benzonitrile: A Definitive Guide to Molecular Weight and Exact Mass Determination

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery and synthetic chemistry, the precise analytica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and synthetic chemistry, the precise analytical characterization of small molecule intermediates is non-negotiable. The compound 3-(2-oxo-2-phenylethoxy)benzonitrile —a structural motif featuring a benzonitrile ring linked via an ether bridge to a phenacyl group—serves as a highly relevant model for advanced mass spectrometry workflows.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic definitions. Here, we will dissect the causality behind theoretical mass calculations, outline a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, and map the collision-induced dissociation (CID) pathways required to unequivocally confirm this molecule's identity.

Structural and Theoretical Foundations

Before initiating any empirical analysis, we must establish the theoretical mass parameters of the target compound. 3-(2-oxo-2-phenylethoxy)benzonitrile has the chemical formula C₁₅H₁₁NO₂ .

In mass spectrometry and stoichiometry, researchers must distinguish between two critical metrics:

  • Molecular Weight (Average Mass): Calculated using the standard atomic weights of elements, which account for the natural abundance of all isotopes. This value is essential for macroscopic applications, such as calculating molarity for synthetic reactions or biological assays.

  • Exact Mass (Monoisotopic Mass): Calculated using the mass of the most abundant, stable isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the exact value targeted during HRMS analysis, as mass spectrometers separate individual isotopic species [1, 2].

Table 1: Theoretical Mass Parameters for C₁₅H₁₁NO₂
ParameterValueApplication / Causality
Chemical Formula C₁₅H₁₁NO₂Defines the elemental composition of the molecule.
Molecular Weight 237.25 g/mol Used for bulk stoichiometric calculations and formulation.
Exact Mass (Neutral) 237.0789 DaThe monoisotopic mass of the uncharged molecule [1].
[M+H]⁺ Exact Mass 238.0863 DaThe target m/z in positive Electrospray Ionization (ESI+).
[M-H]⁻ Exact Mass 236.0716 DaThe target m/z in negative Electrospray Ionization (ESI-).

High-Resolution Mass Spectrometry (HRMS) Workflow

To experimentally validate the exact mass of 3-(2-oxo-2-phenylethoxy)benzonitrile, we employ Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). Relying on nominal mass instruments (like single quadrupoles) is insufficient because they cannot differentiate our target from isobaric interferences. An Orbitrap or Time-of-Flight (TOF) analyzer operating at a resolution of >70,000 ensures sub-ppm mass accuracy [3].

A Self-Validating Analytical Protocol

Trustworthiness in analytical chemistry requires protocols that actively monitor and correct for errors. The following step-by-step methodology is designed as a self-validating system :

  • System Suitability and Blank Run: Inject a blank solvent (e.g., 50:50 MeOH:H₂O) before the sample. Causality: This proves the absence of column carryover or background contamination at the target m/z 238.0863.

  • Sample Preparation: Dissolve the analyte in MS-grade Methanol to a final concentration of 1 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation (UHPLC):

    • Column: C18 reversed-phase (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as a proton source, enhancing ionization efficiency for the [M+H]⁺ species.

  • Ionization (ESI+): Utilize Electrospray Ionization in positive mode.

  • Internal Calibration (Lock Mass): Continuously infuse a known reference standard (e.g., Leucine Enkephalin, m/z 556.2766) during the run. Causality: The software uses this known mass to correct for real-time instrumental drift, ensuring the mass error remains < 2 ppm.

LC_HRMS_Workflow SamplePrep 1. Sample Prep 1 µg/mL in MeOH UHPLC 2. UHPLC C18, Gradient Elution SamplePrep->UHPLC ESI 3. ESI (+) Positive Ionization UHPLC->ESI Orbitrap 4. HRMS Analyzer Res > 70,000 ESI->Orbitrap DataAnalysis 5. Data Processing Mass & Isotopes Orbitrap->DataAnalysis

Caption: Step-by-step self-validating LC-HRMS workflow for precise exact mass determination.

Isotopic Pattern and MS/MS Fragmentation Analysis

Detecting a peak at m/z 238.0863 is only the first dimension of proof. To achieve absolute structural confidence, an expert application scientist evaluates the isotopic distribution and the fragmentation pathways .

Isotopic Distribution

Because carbon naturally exists as ¹²C (98.9%) and ¹³C (1.1%), a molecule with 15 carbon atoms will exhibit a predictable M+1 peak. Analyzing this ratio validates the elemental composition independently of the exact mass.

Table 2: Expected Isotopic Pattern for[M+H]⁺ (C₁₅H₁₂NO₂⁺)
Isotope PeakTheoretical m/zRelative AbundancePrimary Isotopic Contributor
M (Monoisotopic) 238.0863100.0%All ¹²C, ¹H, ¹⁴N, ¹⁶O
M + 1 239.0896~ 16.9%One ¹³C or ¹⁵N
M + 2 240.0925~ 1.7%Two ¹³C or one ¹⁸O
Collision-Induced Dissociation (CID) Pathways

To prove the connectivity of 3-(2-oxo-2-phenylethoxy)benzonitrile, we isolate the precursor ion (m/z 238.0863) and subject it to MS/MS fragmentation using Higher-energy Collisional Dissociation (HCD) [3].

Causality of Fragmentation: The ether linkage (C-O-C) connecting the phenacyl group to the benzonitrile ring is the most labile bond in the molecule. Upon collision with inert gas (e.g., Nitrogen or Argon), this bond preferentially cleaves, yielding highly diagnostic product ions.

Fragmentation Precursor Precursor Ion[M+H]+ m/z 238.0863 Frag1 Phenacyl Cation m/z 119.0491 Precursor->Frag1 Ether Cleavage (Charge Retention on Phenacyl) Frag2 Cyanophenol [M+H]+ m/z 120.0444 Precursor->Frag2 Ether Cleavage (Charge Retention on Benzonitrile) Frag3 Benzoyl Cation m/z 105.0335 Frag1->Frag3 Loss of -CH2

Caption: Proposed CID MS/MS fragmentation pathway for 3-(2-oxo-2-phenylethoxy)benzonitrile.

Conclusion

The rigorous characterization of 3-(2-oxo-2-phenylethoxy)benzonitrile requires a multi-tiered analytical approach. By calculating the exact monoisotopic mass (237.0789 Da) and molecular weight (237.25 g/mol ), and subsequently deploying a self-validating LC-HRMS protocol, researchers can confidently identify the compound. Furthermore, analyzing the ¹³C isotopic pattern and mapping the ether-cleavage MS/MS fragmentation provides the orthogonal data necessary to satisfy the strict regulatory requirements of modern drug development.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67206, Viridicatin (Formula C15H11NO2)." PubChem, [Link]. Accessed 28 Mar. 2026.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75059, Benzylphthalimide (Formula C15H11NO2)." PubChem, [Link]. Accessed 28 Mar. 2026.

  • Renaud, Justin B., et al. "Data Independent Acquisition-Digital Archiving Mass Spectrometry: Application to Single Kernel Analysis." Analytical and Bioanalytical Chemistry, vol. 408, no. 12, 2016, pp. 3083-3091. [Link]. Accessed 28 Mar. 2026.

Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(2-oxo-2-phenylethoxy)benzonitrile

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-(2-oxo-2-phenylethoxy)benzonitrile, a molecule of interest in pharmaceutical and materials science research....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-(2-oxo-2-phenylethoxy)benzonitrile, a molecule of interest in pharmaceutical and materials science research. In the absence of direct literature on this specific compound, this document outlines a robust, first-principles approach to characterization. We will detail the requisite experimental protocols, from thermal analysis to forced degradation studies, necessary to elucidate the compound's stability profile. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a thorough stability investigation.

Introduction: The Imperative of Thermodynamic Stability

The thermodynamic stability of an active pharmaceutical ingredient (API) or a key intermediate like 3-(2-oxo-2-phenylethoxy)benzonitrile is a cornerstone of drug development and materials science. It dictates the compound's shelf-life, storage conditions, and ultimately, its safety and efficacy in a final product.[1] A comprehensive understanding of a molecule's response to thermal stress is critical for identifying potential degradation pathways and ensuring the development of a stable and reliable product.[2] This guide will provide the scientific rationale and detailed experimental procedures to thoroughly characterize the thermodynamic stability of 3-(2-oxo-2-phenylethoxy)benzonitrile.

Molecular Structure and Potential Liabilities

3-(2-oxo-2-phenylethoxy)benzonitrile possesses several functional groups that could be susceptible to thermal degradation. The ether linkage, the ketone, and the benzonitrile group are all potential sites for chemical reactions at elevated temperatures. Understanding the inherent reactivity of these moieties is crucial for designing appropriate stability studies and for interpreting the resulting data.

Potential Degradation Pathways:

Based on the degradation patterns of related benzonitrile and ether ketone compounds, several potential degradation pathways for 3-(2-oxo-2-phenylethoxy)benzonitrile can be hypothesized:

  • Hydrolysis of the Ether Linkage: Under acidic or basic conditions, particularly at elevated temperatures, the ether bond may be susceptible to cleavage, yielding 3-cyanophenol and 2-phenyloxoacetic acid.

  • Nitrile Group Hydrolysis: The benzonitrile group can undergo hydrolysis to form a benzamide intermediate, which can be further hydrolyzed to a benzoic acid derivative.[3][4]

  • Oxidative Degradation: The molecule may be susceptible to oxidation, particularly at the benzylic position adjacent to the ether oxygen and the ketone.

  • Thermal Isomerization: Substituted benzonitriles can undergo thermal rearrangements, although this is less likely under typical storage conditions.[5]

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to fully characterize the thermodynamic stability of 3-(2-oxo-2-phenylethoxy)benzonitrile. This involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a material as a function of temperature.[6] For 3-(2-oxo-2-phenylethoxy)benzonitrile, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most critical techniques.

3.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[7][8] This technique is invaluable for determining the onset of thermal decomposition, identifying the presence of residual solvents or water, and assessing the overall thermal stability of the compound.[1][6]

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It is used to determine key thermodynamic properties such as the melting point, enthalpy of fusion, and to detect any phase transitions or polymorphic forms.[11][12]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment.[13][14] It involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation and identify potential degradation products.[13] This information is crucial for developing stability-indicating analytical methods.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for conducting the necessary experiments to evaluate the thermodynamic stability of 3-(2-oxo-2-phenylethoxy)benzonitrile.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition profile of 3-(2-oxo-2-phenylethoxy)benzonitrile.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of 3-(2-oxo-2-phenylethoxy)benzonitrile into a clean TGA pan (platinum or alumina).

  • Place the pan in the TGA instrument.

  • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.

  • Maintain a constant nitrogen purge (20-50 mL/min) throughout the experiment to provide an inert atmosphere.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA thermogram to determine the onset of decomposition (Tonset) and the temperatures at which 5% and 10% mass loss occur.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of 3-(2-oxo-2-phenylethoxy)benzonitrile.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of 3-(2-oxo-2-phenylethoxy)benzonitrile into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Equilibrate the sample at 25 °C.

  • Heat the sample from 25 °C to a temperature approximately 20-30 °C above its expected melting point at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to determine the onset of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔHfus).

Forced Degradation Protocol

Objective: To identify potential degradation products of 3-(2-oxo-2-phenylethoxy)benzonitrile under various stress conditions.

Materials:

  • 3-(2-oxo-2-phenylethoxy)benzonitrile

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Calibrated stability chambers (photolytic and thermal)

General Procedure:

  • Prepare stock solutions of 3-(2-oxo-2-phenylethoxy)benzonitrile in a suitable solvent (e.g., acetonitrile/water).

  • Subject aliquots of the stock solution to the stress conditions outlined in the table below.

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

Table 1: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of the drug stock solution and 0.1 N HCl. Heat at 80 °C for 24 hours.
Base Hydrolysis Mix equal volumes of the drug stock solution and 0.1 N NaOH. Keep at room temperature for 24 hours.
Oxidation Mix equal volumes of the drug stock solution and 3% H2O2. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store the solid drug substance in a calibrated oven at 105 °C for 48 hours.
Photolytic Degradation Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Data Presentation and Interpretation

Thermal Analysis Data

The results from the TGA and DSC experiments should be summarized in a clear and concise table.

Table 2: Summary of Thermal Analysis Data

ParameterValue
TGA Onset of Decomposition (Tonset) Insert Value °C
TGA 5% Mass Loss Temperature Insert Value °C
DSC Melting Point (Tm) Insert Value °C
DSC Enthalpy of Fusion (ΔHfus) Insert Value J/g
Forced Degradation Data

The percentage of degradation of 3-(2-oxo-2-phenylethoxy)benzonitrile under each stress condition should be tabulated.

Table 3: Summary of Forced Degradation Results

Stress ConditionDegradation (%)Number of Degradants
Acid Hydrolysis Insert ValueInsert Value
Base Hydrolysis Insert ValueInsert Value
Oxidation Insert ValueInsert Value
Thermal Degradation Insert ValueInsert Value
Photolytic Degradation Insert ValueInsert Value

Visualization of Workflows

Thermal Stability Assessment Workflow

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Forced Degradation cluster_3 Data Analysis & Reporting Sample 3-(2-oxo-2-phenylethoxy)benzonitrile TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC Acid Acid Hydrolysis Sample->Acid Base Base Hydrolysis Sample->Base Oxidation Oxidation Sample->Oxidation Thermal Thermal Stress Sample->Thermal Photo Photolytic Stress Sample->Photo Analysis Data Interpretation TGA->Analysis DSC->Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Stability Report Generation Analysis->Report

Caption: Workflow for Thermodynamic Stability Assessment.

Proposed Degradation Pathway

G cluster_hydrolysis Hydrolysis Parent 3-(2-oxo-2-phenylethoxy)benzonitrile Phenol 3-Cyanophenol Parent->Phenol Ether Cleavage Acid 2-Phenyloxoacetic acid Parent->Acid Ether Cleavage Benzamide 3-(2-oxo-2-phenylethoxy)benzamide Parent->Benzamide Nitrile Hydrolysis BenzoicAcid 3-(2-oxo-2-phenylethoxy)benzoic acid Benzamide->BenzoicAcid

Caption: Proposed Hydrolytic Degradation Pathways.

Conclusion

This technical guide provides a comprehensive and actionable framework for the thorough investigation of the thermodynamic stability of 3-(2-oxo-2-phenylethoxy)benzonitrile. By systematically applying the detailed protocols for thermal analysis and forced degradation, researchers can generate the critical data necessary to understand the intrinsic stability of this molecule. This knowledge is paramount for informed decision-making in drug development and materials science, ensuring the creation of safe, effective, and robust products.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • CD Formulation. (n.d.). Thermogravimetric Analysis (TGA)
  • Kim, S. S., & Kim, C. S. (n.d.).
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Sorensen, S. R., et al. (2014, August 15). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest Management Science.
  • Hiden Analytical. (2018, November 1). TGA | Pharmaceutical Products | Process Monitoring.
  • ResearchGate. (n.d.). Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone)
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-(2-Oxo-acetyl)-benzonitrile.
  • BenchChem. (n.d.). Application Notes and Protocols: 3-(2-Oxo-acetyl)-benzonitrile as a Versatile Building Block for Heterocyclic Synthesis.
  • BenchChem. (2025, December).
  • ResearchGate. (n.d.). Study of mechanical degradation of sulfonated poly (ether ether ketone)
  • EAWAG. (1998, April 8).
  • Semantic Scholar. (1990, November 5). Thermal degradation of poly(aryl‐ether‐ether‐ketone)
  • ResearchGate. (2017, December 11). Synthesis and Study of Chemical, Thermal, Mesomorphic, and Optical Properties of Terphenyls Modified with Nitrile Groups.
  • Singh, R., & Rehman, Z. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).
  • Journal of Nanobiotechnology. (n.d.).
  • Kinetica, Inc. (n.d.). Differential Scanning Calorimetry | DSC | Franklin, OH.
  • Ebatco Lab Services. (n.d.). Differential Scanning Calorimetry (DSC).
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA).
  • ResearchGate. (2013, November 21). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
  • Anton Paar Wiki. (n.d.). Basics of Differential Scanning Calorimetry.

Sources

Foundational

An In-Depth Technical Guide to 3-(2-oxo-2-phenylethoxy)benzonitrile: Structural Profiling, CAS Registry Search, and Synthetic Validation

Executive Summary In the landscape of medicinal chemistry and drug development, bifunctional aromatic intermediates serve as critical linchpins for synthesizing complex pharmacophores. 3-(2-oxo-2-phenylethoxy)benzonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug development, bifunctional aromatic intermediates serve as critical linchpins for synthesizing complex pharmacophores. 3-(2-oxo-2-phenylethoxy)benzonitrile is a highly versatile building block featuring a cyanophenyl ether moiety linked to an acetophenone backbone. These specific structural motifs are heavily utilized in the development of novel anticonvulsant agents[1] and potent P2Y1 receptor antagonists for the treatment of ischemic stroke[2].

This whitepaper provides an authoritative guide on the structural profiling, systematic Chemical Abstracts Service (CAS) Registry Number search workflows, and a self-validating synthetic protocol for 3-(2-oxo-2-phenylethoxy)benzonitrile.

Chemical Identity & Structural Profiling

Understanding the exact physicochemical properties of a compound is the first step in any drug discovery workflow. While the ortho-isomer of this compound (2-(2-oxo-2-phenylethoxy)benzonitrile) is commercially documented under CAS RN 20143-50-4[3][4], the meta-isomer requires precise structural definition for accurate database querying.

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name 3-(2-oxo-2-phenylethoxy)benzonitrile
SMILES String O=C(c1ccccc1)COc2cc(C#N)ccc2
Molecular Formula C15H11NO2
Molecular Weight 237.26 g/mol
Key Functional Groups Nitrile (-C≡N), Ketone (-C=O), Aryl Ether (-O-)
Related Isomer CAS RN 20143-50-4 (ortho-isomer)[3]

Systematic CAS Registry Number Search Protocols

For proprietary or newly synthesized intermediates where a CAS Registry Number is not immediately accessible via public search engines, researchers must execute a systematic substructure and exact-match query using authoritative databases (e.g., SciFinder-n, Reaxys). If the compound is entirely novel to the literature, it must be submitted to CAS Client Services for formal registration.

CAS_Workflow Start Define Structure: 3-(2-oxo-2-phenylethoxy)benzonitrile SMILES Generate SMILES: O=C(c1ccccc1)COc2cc(C#N)ccc2 Start->SMILES Query Query SciFinder-n / Reaxys SMILES->Query Decision CAS RN Match? Query->Decision Extract Extract CAS RN & Literature Decision->Extract Yes Register Submit to CAS Client Services Decision->Register No

Figure 1: Systematic workflow for querying or registering a CAS Registry Number.

De Novo Synthesis & Mechanistic Pathway

The synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile relies on a highly efficient Williamson ether synthesis . The reaction couples 3-cyanophenol (the nucleophile) with 2-bromoacetophenone (the electrophile)[1].

Mechanistic Causality:

  • Base Selection (K₂CO₃): Potassium carbonate is specifically chosen over stronger bases (like NaH or NaOH) because it is mild enough to deprotonate the phenol without risking the hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.

  • Solvent Selection (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive. This significantly lowers the activation energy required for the S_N2 nucleophilic attack on the electrophilic α-carbon of 2-bromoacetophenone[1].

Synthesis_Pathway Nuc 3-Cyanophenol (Nucleophile) Base K2CO3 in DMF (Deprotonation) Nuc->Base Elec 2-Bromoacetophenone (Electrophile) Prod 3-(2-oxo-2-phenylethoxy)benzonitrile (Target Ether) Elec->Prod Alkylation Int Phenoxide Anion Base->Int Int->Prod SN2 Attack

Figure 2: Williamson ether synthesis mechanism for 3-(2-oxo-2-phenylethoxy)benzonitrile.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each phase contains an in-process analytical check to confirm causality and reaction success before proceeding to the next step.

Phase 1: Nucleophile Activation (Deprotonation)
  • Procedure: Charge a flame-dried round-bottom flask with 3-cyanophenol (10 mmol) and anhydrous DMF (20 mL). Add finely powdered, anhydrous K₂CO₃ (15 mmol)[1]. Stir at room temperature for 30 minutes.

  • Validation Check: Observe a slight color change (typically pale yellow), indicating the successful formation of the phenoxide anion. The absence of gas evolution confirms that no unintended side reactions (e.g., decarboxylation) are occurring.

Phase 2: S_N2 Alkylation
  • Procedure: Slowly add 2-bromoacetophenone (11 mmol) dropwise to the stirring mixture to prevent localized exothermic spikes[1]. Stir at room temperature for 2 to 4 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting materials on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (3:1). Visualize under UV light (254 nm). The complete disappearance of the 3-cyanophenol spot confirms the S_N2 reaction has reached completion.

Phase 3: Workup and Isolation
  • Procedure: Pour the reaction mixture into 100 mL of ice-cold distilled water. The sudden shift in polarity forces the hydrophobic product to precipitate. Filter the solid under a vacuum and wash thoroughly with water to remove residual DMF and potassium bromide salts. Recrystallize the crude solid from hot ethanol[1].

  • Validation Check (LC-MS): Dissolve a micro-sample in HPLC-grade methanol. Run an LC-MS analysis. The mass spectrum must display a dominant molecular ion peak at m/z 238.1[M+H]⁺ , confirming the target molecular weight.

Phase 4: Structural Elucidation
  • Procedure: Perform ¹H NMR spectroscopy using CDCl₃ as the solvent.

  • Validation Check (NMR): The spectrum must exhibit a characteristic singlet integrating to 2 protons at approximately δ 5.3–5.5 ppm . This peak corresponds to the methylene (-CH₂-) protons sandwiched between the carbonyl group and the ether oxygen, serving as definitive proof of the newly formed ether linkage.

Applications in Drug Discovery

The synthesized 3-(2-oxo-2-phenylethoxy)benzonitrile is not merely a theoretical construct; its structural motifs are highly actionable in modern pharmacology:

  • P2Y1 Receptor Antagonists: The cyanophenoxy group is a validated pharmacophore in the design of imidazo[1,5-a]pyrazin-8-(7H)-one derivatives, which act as potent P2Y1 antagonists utilized in the treatment of ischemic stroke and myocardial infarction[2].

  • Anticonvulsant Agents: Phenylethoxy-benzonitrile derivatives are direct precursors in the synthesis of N-(2-benzoylbenzofuran-3-yl) propanamide analogs, which are actively evaluated for their anticonvulsant and neuroprotective properties[1].

References

  • Synthesis, Anticonvulsant and Neurotoxicity Evaluation of Some Newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide Analogs. Al-Ahliyya Amman University. [Link]

  • Discovery of 1-Difluoromethyl-3-(3-cyanophenyl)-6-[4-(trifluoromethoxy)phenyl]imidazo[1,5-a]pyrazin-8-(7H)-one as a Potent P2Y1 Antagonist for the Treatment of Ischemic Stroke and Myocardial Infarction. Journal of Medicinal Chemistry - ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 3-(2-Oxo-2-phenylethoxy)benzonitrile as a Strategic Precursor for Heterocyclic Scaffolds

Abstract In the landscape of medicinal chemistry and materials science, the development of efficient and modular routes to complex heterocyclic systems is of paramount importance. This guide details the utility of 3-(2-o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry and materials science, the development of efficient and modular routes to complex heterocyclic systems is of paramount importance. This guide details the utility of 3-(2-oxo-2-phenylethoxy)benzonitrile, a versatile and strategically functionalized precursor. Its unique architecture, combining a reactive α-ketone, an ether linkage, and a synthetically tractable nitrile group, provides multiple points for chemical elaboration. We present a series of detailed protocols for the synthesis of diverse heterocyclic cores, including substituted pyridones, 2-aminothiophenes, and pyrimidines. The underlying mechanistic principles, experimental causality, and practical considerations are discussed to provide researchers, scientists, and drug development professionals with a robust framework for leveraging this precursor in their synthetic programs.

Introduction: The Strategic Value of 3-(2-Oxo-2-phenylethoxy)benzonitrile

3-(2-Oxo-2-phenylethoxy)benzonitrile is a bifunctional building block designed for convergent heterocyclic synthesis. Its power lies in the orthogonal reactivity of its constituent moieties:

  • The α-Methylene Ketone: The protons adjacent to the carbonyl group are acidic, making this site a prime nucleophile for condensations after deprotonation. The ketone itself is an excellent electrophile. This duality is central to its role in multicomponent reactions.

  • The Cyano Group: The nitrile is a versatile functional group that can act as an electrophile, participate in cycloadditions, or undergo intramolecular cyclization, most notably through base-catalyzed additions like the Thorpe-Ziegler reaction.[1][2]

  • The Aryl Ether Scaffold: This stable linkage provides a rigid core, influencing the final orientation of substituents and offering a platform for further functionalization on either aromatic ring.

This combination allows for the construction of complex molecules in a single step or through concise, high-yield transformations, aligning with the principles of atom economy and synthetic efficiency.

Synthesis of the Precursor

The most direct route to 3-(2-oxo-2-phenylethoxy)benzonitrile is via a Williamson ether synthesis, a classic and reliable method for forming aryl ethers. This reaction involves the SN2 displacement of a halide by a phenoxide ion.

Workflow for Precursor Synthesis

A 3-Cyanophenol + Potassium Carbonate (K2CO3) B Formation of Potassium 3-Cyanophenoxide A->B Deprotonation (Base) D SN2 Reaction (Acetone, Reflux) B->D Nucleophile C Add 2-Bromo-1-phenylethanone (Phenacyl Bromide) C->D Electrophile E Work-up & Purification (Filtration, Recrystallization) D->E Crude Mixture F 3-(2-Oxo-2-phenylethoxy)benzonitrile (Final Product) E->F Pure Product

Caption: Workflow for the synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile.

Protocol 2.1: Synthesis of 3-(2-Oxo-2-phenylethoxy)benzonitrile
  • Materials: 3-Cyanophenol (1.0 eq), 2-Bromo-1-phenylethanone (phenacyl bromide, 1.05 eq), Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), Acetone (anhydrous), Ethyl acetate, Hexane.

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-cyanophenol and anhydrous potassium carbonate to anhydrous acetone.

    • Stir the suspension vigorously at room temperature for 30 minutes.

    • Add 2-bromo-1-phenylethanone to the mixture.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an ethyl acetate/hexane mixture to afford 3-(2-oxo-2-phenylethoxy)benzonitrile as a white or off-white solid.

Application: Synthesis of Substituted 2-Pyridones

The synthesis of highly substituted 2-pyridone scaffolds can be achieved through a domino reaction involving an active methylene compound. This approach leverages both the ketone and nitrile functionalities in a base-catalyzed cyclization cascade.

Reaction Rationale & Mechanism

This transformation is an extension of the Guareschi-Thorpe pyridine synthesis.[3][4] The reaction is initiated by a Knoevenagel condensation between the ketone of our precursor and an active methylene nitrile (e.g., malononitrile). The resulting vinylidene intermediate then undergoes an intramolecular nucleophilic attack from the deprotonated methylene group onto the cyano group (a Thorpe-Ziegler cyclization).[5][6] Subsequent tautomerization and hydrolysis of the imine during workup yield the stable 2-pyridone ring. The choice of base is critical; a non-nucleophilic base like sodium ethoxide is preferred to facilitate deprotonation without competing in addition reactions.

Start 3-(2-oxo-2-phenylethoxy)benzonitrile + Malononitrile Step1 Knoevenagel Condensation Start->Step1 NaOEt, EtOH Intermediate1 Vinylidene Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Thorpe-Ziegler) Intermediate1->Step2 Base Intermediate2 Cyclic Imine Intermediate Step2->Intermediate2 Step3 Tautomerization & Hydrolysis (Work-up) Intermediate2->Step3 H3O+ Product Substituted 2-Pyridone Step3->Product

Caption: Mechanistic pathway for the synthesis of 2-pyridones.

Protocol 3.1: Synthesis of 6-Amino-1-(3-cyanophenyl)-4-phenyl-1,2-dihydropyridin-2-one-3,5-dicarbonitrile
  • Materials: 3-(2-Oxo-2-phenylethoxy)benzonitrile (1.0 eq), Malononitrile (2.2 eq), Sodium Ethoxide (NaOEt, 2.2 eq), Anhydrous Ethanol.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium ethoxide in anhydrous ethanol with stirring.

    • To this solution, add malononitrile dropwise at room temperature.

    • Add a solution of 3-(2-oxo-2-phenylethoxy)benzonitrile in a minimum amount of anhydrous ethanol.

    • Heat the mixture to reflux for 12-16 hours. Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Acidify the aqueous solution with dilute hydrochloric acid (HCl) to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from ethanol or an ethanol/DMF mixture to obtain the pure pyridone derivative.

Application: Synthesis of 2-Aminothiophenes via Gewald Reaction

The Gewald reaction is a powerful multicomponent reaction (MCR) for the synthesis of 2-aminothiophenes.[7][8] It involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[9] Our precursor serves as the ketone component.

Reaction Rationale & Mechanism

The generally accepted mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The base (typically a secondary amine like morpholine or diethylamine) catalyzes the condensation between the ketone and the active methylene nitrile to form an α,β-unsaturated nitrile.[10]

  • Sulfur Addition: Elemental sulfur adds to the activated methylene group to form a thiolate intermediate.

  • Cyclization: The thiolate attacks the nitrile carbon, followed by tautomerization to yield the aromatic 2-aminothiophene ring.

The use of a secondary amine as a base is advantageous as it effectively catalyzes the initial condensation and facilitates the subsequent sulfur addition and cyclization steps.[11]

Protocol 4.1: Synthesis of Ethyl 2-amino-4-phenyl-5-((3-cyanophenoxy)methyl)thiophene-3-carboxylate
  • Materials: 3-(2-Oxo-2-phenylethoxy)benzonitrile (1.0 eq), Ethyl Cyanoacetate (1.1 eq), Elemental Sulfur (S₈, 1.1 eq), Morpholine (catalytic, ~0.2 eq), Ethanol or Methanol.

  • Procedure:

    • To a round-bottom flask, add 3-(2-oxo-2-phenylethoxy)benzonitrile, ethyl cyanoacetate, elemental sulfur, and ethanol.

    • Add morpholine dropwise while stirring at room temperature. An exothermic reaction may be observed.

    • Gently heat the mixture to 40-50 °C and stir for 2-4 hours. Monitor the consumption of the starting material by TLC.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials and soluble impurities.

    • Purify the crude product by recrystallization from ethanol to yield the target 2-aminothiophene.

Application: Synthesis of Substituted Pyrimidines

Pyrimidines are a cornerstone of medicinal chemistry.[12][13] The α-keto ether functionality of our precursor can be considered a 1,3-bielectrophilic synthon, enabling condensation with C-N-C nucleophiles like amidines to form the pyrimidine core.[14]

Reaction Rationale & Mechanism

The reaction proceeds via a step-wise condensation. First, the amidine condenses with the ketone carbonyl. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second amidine nitrogen onto the carbon of the methylene ether, with the phenoxy group acting as a leaving group. A final aromatization step yields the substituted pyrimidine.

Protocol 5.1: Synthesis of 4-((3-cyanophenoxy)methyl)-6-phenyl-2-substituted-pyrimidine
  • Materials: 3-(2-Oxo-2-phenylethoxy)benzonitrile (1.0 eq), Substituted Amidine Hydrochloride (e.g., Benzamidine HCl, 1.2 eq), Sodium Methoxide (NaOMe, 2.5 eq), Anhydrous Methanol.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve sodium methoxide in anhydrous methanol.

    • Add the amidine hydrochloride salt and stir for 20 minutes to liberate the free base.

    • Add a solution of 3-(2-oxo-2-phenylethoxy)benzonitrile in methanol.

    • Heat the reaction mixture to reflux and maintain for 10-12 hours, monitoring by TLC.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

    • Purify the resulting crude product by column chromatography on silica gel to isolate the desired pyrimidine derivative.

Data Summary & Characterization

Proper characterization of the synthesized heterocycles is essential for validating the experimental outcomes. Standard analytical techniques should be employed.

Heterocycle Class Representative Reaction Typical Yield Range Key Characterization Data (Expected)
2-Pyridone Domino reaction with Malononitrile45-65%¹H NMR: Disappearance of precursor's -CH₂- signal, appearance of pyridone ring protons. IR: Strong C=O stretch (~1650 cm⁻¹), NH stretch.
2-Aminothiophene Gewald Reaction60-85%¹H NMR: Broad singlet for -NH₂ protons (~5-7 ppm). ¹³C NMR: Characteristic shifts for thiophene ring carbons.
Pyrimidine Condensation with Amidine40-60%¹H NMR: Characteristic aromatic signals for the pyrimidine ring. MS (ESI+): [M+H]⁺ peak corresponding to the calculated mass.

Safety & Handling

  • Nitrile-containing compounds: Handle with care. While benzonitriles are generally less toxic than inorganic cyanides, avoid inhalation, ingestion, and skin contact.

  • Bases: Sodium ethoxide and sodium methoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere and wear appropriate personal protective equipment (PPE).

  • Reagents: Phenacyl bromide is a lachrymator. Handle in a well-ventilated fume hood.

  • Solvents: Use appropriate precautions when handling flammable organic solvents like acetone, ethanol, and methanol.

Conclusion

3-(2-Oxo-2-phenylethoxy)benzonitrile stands out as a highly effective and adaptable precursor for modern heterocyclic chemistry. The protocols outlined in this guide demonstrate its capacity to generate diverse and medicinally relevant scaffolds such as pyridones, thiophenes, and pyrimidines through robust and well-understood chemical transformations. By providing multiple reactive handles within a single molecule, it enables the application of elegant domino reactions and multicomponent strategies, streamlining synthetic efforts and facilitating the rapid exploration of chemical space for drug discovery and materials science applications.

References

  • Qin, Z., Ma, Y., & Li, F. (2021). An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation. Journal of Organic Chemistry, 86, 13734-13743.

  • Sasada, T., Kobayashi, F., Sakai, N., & Konakahara, T. (2009). A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives. Organic Letters, 11(10), 2161-2164.

  • Talele, T. T. (2016). The “Privileged” Pyrimidine scaffold in Medicinal Chemistry. Bioorganic & Medicinal Chemistry, 24(10), 2085-2115.

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University.

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit CH-aciden Nitrilen, II. Die Synthese von 2-Aminothiophenen. Chemische Berichte, 99(1), 94-100.

  • Gabriel, S. (1887). Ueber eine Darstellungsmethode primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.

  • Amr, A. E. E., & Abdulla, M. M. (2006). Synthesis of some new pyridine, thiophene, and pyrazole derivatives and their biological evaluation. Monatshefte für Chemie/Chemical Monthly, 137(5), 603-614.

  • Thorpe, J. F. (1904). CLXXV.—The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761.

  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). A convenient one-pot synthesis of 2-aminothiophenes. Journal of Heterocyclic Chemistry, 36(2), 333-338.

  • Ziegler, K., Eberle, H., & Ohlinger, H. (1933). Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie, 504(1), 94-130.

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.

  • Katritzky, A. R., et al. (1999). A versatile route to 2,4,6-triarylpyridines, 2,4-diaryl-5H-indeno[1,2-b]pyridines and 2,4-diaryl-5,6-dihydrobenzo[h]quinolines. Synthesis, 1999(12), 2114-2118.

  • A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(3), 901-905.

  • BenchChem. (n.d.). Application Notes and Protocols: 3-(2-Oxo-acetyl)-benzonitrile as a Versatile Building Block for Heterocyclic Synthesis.

  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.

  • Shearouse, W. C., Shumba, M. Z., & Mack, J. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4377-4388.

  • Patel, R. (n.d.). Synthesis of 2-pyridones. University of Bristol.

  • Reddy, T. R., et al. (2021). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Beilstein Journal of Organic Chemistry, 17, 2831-2839.

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition.

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction.

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Application

In-Depth Technical Guide to the Catalyzed Synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the catalysts and protocols for the synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile. This mol...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the catalysts and protocols for the synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile. This molecule is a valuable intermediate in medicinal chemistry and materials science, and its efficient preparation is of significant interest. This document offers a deep dive into the reaction mechanism, a comparison of catalytic systems, and a step-by-step experimental protocol.

Introduction: The Significance of 3-(2-oxo-2-phenylethoxy)benzonitrile

3-(2-oxo-2-phenylethoxy)benzonitrile is an aromatic ether containing a ketone and a nitrile functional group. This unique combination of moieties makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds with potential pharmacological activity. The ether linkage is a common and important structural motif in many biologically active compounds. The efficient and selective synthesis of this and related aryl ethers is, therefore, a crucial aspect of modern organic synthesis.

The preparation of 3-(2-oxo-2-phenylethoxy)benzonitrile is primarily achieved through the Williamson ether synthesis, a robust and widely used method for forming carbon-oxygen bonds.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The key to a successful and efficient synthesis often lies in the choice of catalyst and reaction conditions.

The Catalytic Heart of the Synthesis: Phase-Transfer Catalysis

The synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile involves the reaction between 3-hydroxybenzonitrile and 2-bromo-1-phenylethanone. A significant challenge in this reaction is the mutual insolubility of the reactants. 3-hydroxybenzonitrile is deprotonated by a base (like sodium hydroxide or potassium carbonate) to form the water-soluble phenoxide, while the alkylating agent, 2-bromo-1-phenylethanone, is soluble in an organic solvent. This two-phase system necessitates a catalyst to facilitate the reaction between the separated reactants.

This is where Phase-Transfer Catalysis (PTC) becomes indispensable.[3][4] A phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), acts as a shuttle for the phenoxide anion.[3] The lipophilic cation of the catalyst pairs with the phenoxide anion, transporting it from the aqueous phase to the organic phase where it can react with the 2-bromo-1-phenylethanone.[3]

Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1] The key steps are:

  • Deprotonation: The base in the aqueous phase deprotonates the 3-hydroxybenzonitrile to form the 3-cyanophenoxide anion.

  • Ion Exchange: The phase-transfer catalyst cation (Q+) in the organic phase exchanges its counter-ion (e.g., Br-) for the 3-cyanophenoxide anion at the interface of the two phases.

  • Anion Transport: The resulting lipophilic ion pair (Q+-OAr) moves into the organic phase.

  • Nucleophilic Attack: The "naked" and highly reactive phenoxide anion attacks the electrophilic carbon of 2-bromo-1-phenylethanone, displacing the bromide ion and forming the desired ether product.

  • Catalyst Regeneration: The catalyst cation (Q+) then transports the bromide anion back to the aqueous phase, completing the catalytic cycle.

Williamson_Ether_Synthesis

Catalyst Selection and Performance

While various quaternary ammonium salts can function as phase-transfer catalysts, their efficiency can differ based on their structure and the specific reaction conditions. The choice of catalyst can impact reaction rate, yield, and the need for harsh conditions.

Catalyst TypeExample(s)Key Characteristics & Performance Insights
Symmetrical Quaternary Ammonium Salts Tetrabutylammonium Bromide (TBAB), Tetraethylammonium Bromide (TEAB)TBAB is widely used due to its commercial availability, thermal stability, and high efficiency in many PTC reactions. The bulky, symmetrical alkyl groups enhance its solubility in the organic phase.
Asymmetrical Quaternary Ammonium Salts Benzyltriethylammonium Chloride (BTEAC), Methyltrioctylammonium Chloride (Aliquat 336)These catalysts can sometimes offer different solubility profiles and reactivity. BTEAC is a common and effective PTC.
Crown Ethers 18-Crown-6Crown ethers are excellent at complexing with alkali metal cations (like K⁺ from K₂CO₃), effectively "solubilizing" the base in the organic phase and creating a highly reactive, "naked" phenoxide anion.[5] They can be very efficient but are generally more expensive than quaternary ammonium salts.
Phosphonium Salts Tetrabutylphosphonium Bromide (TBPB)Phosphonium salts are often more thermally stable than their ammonium counterparts, making them suitable for reactions requiring higher temperatures.[4]

For the synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile, Tetrabutylammonium Bromide (TBAB) is a highly recommended and commonly employed catalyst due to its proven effectiveness in Williamson ether syntheses, cost-effectiveness, and ease of handling.[3]

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile using phase-transfer catalysis.

Materials:

  • 3-Hydroxybenzonitrile (CAS: 873-62-1)[6][7][8][9]

  • 2-Bromo-1-phenylethanone (Phenacyl bromide) (CAS: 70-11-1)[3][4][10][11]

  • Tetrabutylammonium Bromide (TBAB)

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzonitrile (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add anhydrous acetone or acetonitrile as the solvent. The volume should be sufficient to ensure good stirring of the suspension.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 2-bromo-1-phenylethanone (1.05 eq) in the same solvent dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude product in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-oxo-2-phenylethoxy)benzonitrile.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure product.

Synthesis_Workflow

Characterization of 3-(2-oxo-2-phenylethoxy)benzonitrile

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: Typically a white to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR: Expected signals include aromatic protons from both benzene rings and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the ether oxygen and the carbonyl group.

  • ¹³C NMR: Expected signals include those for the nitrile carbon, the carbonyl carbon, and the various aromatic and aliphatic carbons.

  • IR Spectroscopy: Characteristic absorption bands are expected for the nitrile (C≡N) stretch (around 2230 cm⁻¹), the carbonyl (C=O) stretch (around 1700 cm⁻¹), and the C-O-C ether linkage.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₁NO₂) should be observed.

Safety Precautions

  • 2-Bromo-1-phenylethanone is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Organic solvents are flammable. Ensure that heating is performed using a heating mantle and that there are no open flames.

  • Always handle chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

Conclusion

The synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile via the Williamson ether synthesis is a prime example of the utility of phase-transfer catalysis in modern organic chemistry. The use of a catalyst like tetrabutylammonium bromide effectively overcomes the challenge of reactant immiscibility, leading to an efficient and high-yielding reaction under relatively mild conditions. The protocol outlined in this guide provides a reliable method for the preparation of this valuable synthetic intermediate, which can be a stepping stone for the development of novel compounds in the pharmaceutical and materials science sectors.

References

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
  • Pharmaffiliates. (n.d.). 3-Hydroxybenzonitrile. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • Yadav, G. D., & Bisht, P. M. (2004). Solid-liquid phase transfer catalysis: a versatile and green methodology for the synthesis of o-nitrodiphenyl ether. Organic Process Research & Development, 8(1), 59-64.
  • Landini, D., Maia, A., & Montanari, F. (1978). Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands. Journal of the Chemical Society, Perkin Transactions 2, (3), 252-255.
  • Scribd. (n.d.). Williamson Ether Synthesis Experiment. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with amines; a convenient approach for the synthesis of substituted 1-aminoisoquinolines. Retrieved from [Link]

  • Austin Publishing Group. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Method

Application Note: 3-(2-Oxo-2-phenylethoxy)benzonitrile in Medicinal Chemistry and Drug Discovery

Subtitle: Structural Logic, Divergent Synthesis, and Protocol Standardization Introduction and Pharmacophore Analysis In modern medicinal chemistry, the strategic selection of bifunctional scaffolds is critical for the r...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Structural Logic, Divergent Synthesis, and Protocol Standardization

Introduction and Pharmacophore Analysis

In modern medicinal chemistry, the strategic selection of bifunctional scaffolds is critical for the rapid generation of diverse chemical libraries. 3-(2-oxo-2-phenylethoxy)benzonitrile is a highly versatile, meta-substituted aromatic ether that bridges an electrophilic/nucleophilic ketone moiety (an acetophenone derivative) with a modifiable nitrile group.

The structural architecture of this molecule offers distinct advantages for drug design:

  • Ether Linkage: Provides conformational flexibility while acting as a crucial hydrogen-bond acceptor.

  • Ketone Moiety: Serves as a primary site for condensation reactions or reduction to secondary alcohols, allowing precise modulation of lipophilicity.

  • Nitrile Group: Acts as a stable, electron-withdrawing vector that can be converted into various bioisosteres (e.g., tetrazoles, amidines) to tune target affinity and pharmacokinetic properties.

Causality in Isomer Selection

The spatial relationship between the ether linkage and the nitrile group dictates the molecule's synthetic trajectory. The ortho-isomer (2-(2-oxo-2-phenylethoxy)benzonitrile) readily undergoes base-catalyzed Thorpe-Ziegler intramolecular cyclization to form 3-amino-2-benzoylbenzofurans[1]. Because the enolate formed at the ketone's alpha-carbon is in close proximity to the electrophilic nitrile, the cyclization is rapid and often unavoidable under basic conditions.

In stark contrast, the meta-isomer (3-(2-oxo-2-phenylethoxy)benzonitrile) cannot undergo this intramolecular cyclization due to geometric constraints. This preserves both functional groups, creating an extended, V-shaped linker ideal for fragment-based drug discovery (FBDD) and orthogonal, divergent derivatization.

IsomerLogic Parent Isomeric Scaffolds: (2-oxo-2-phenylethoxy)benzonitriles Ortho Ortho-Isomer (Position 2) Parent->Ortho Meta Meta-Isomer (Position 3) Parent->Meta Para Para-Isomer (Position 4) Parent->Para Benzofuran Intramolecular Cyclization -> Benzofurans Ortho->Benzofuran Base-catalyzed Thorpe-Ziegler Extended Extended V-Shape Linker -> Divergent Heterocycles Meta->Extended Bifunctional Derivatization Linear Linear Linker -> Rigid Spacers Para->Linear Bifunctional Derivatization

Geometric logic dictating the synthetic utility of (2-oxo-2-phenylethoxy)benzonitrile isomers.

Quantitative Data and Physicochemical Properties

The core scaffold exhibits excellent drug-like properties, making it an ideal starting point for lead optimization.

Table 1: Physicochemical Properties of 3-(2-oxo-2-phenylethoxy)benzonitrile

PropertyValue (Calculated/Typical)Rule of 5 Compliance
Molecular Formula C₁₅H₁₁NO₂N/A
Molecular Weight 237.26 g/mol Yes (< 500 Da)
Hydrogen Bond Donors 0Yes (< 5)
Hydrogen Bond Acceptors 3 (Nitrile N, Ether O, Ketone O)Yes (< 10)
LogP (estimated) ~2.8Yes (< 5)
Rotatable Bonds 4Yes (< 10)

Table 2: Comparative Reactivity of Isomeric Scaffolds

IsomerStructural FeaturePrimary Synthetic ApplicationMechanistic Limitation
Ortho (2-) Nitrile adjacent to etherIntramolecular cyclization to benzofuransRapid cyclization limits orthogonal derivatization
Meta (3-) V-shaped, extended linkageDivergent synthesis, FBDD linkerCannot undergo Thorpe-Ziegler cyclization
Para (4-) Linear, rigid linkageRigid spacer for PROTACs or bivalent ligandsLower aqueous solubility compared to meta-isomer

Divergent Synthetic Pathways

The preserved bifunctionality of the meta-isomer allows medicinal chemists to derivatize either the ketone or the nitrile independently to access complex alpha-oxygenated ketones and heterocycles[2].

  • Pathway A (Ketone Derivatization): Alpha-halogenation followed by condensation with thioamides or thioureas yields substituted thiazoles via the classical Hantzsch synthesis[3].

  • Pathway B (Nitrile Derivatization): Lewis-acid catalyzed cycloaddition with sodium azide yields tetrazoles. Tetrazoles are premier bioisosteres for carboxylic acids, offering similar pKa values (~4.5) but significantly improved lipophilicity and membrane permeability.

DivergentSynthesis Core 3-(2-oxo-2-phenylethoxy) benzonitrile Thiazole Thiazole Derivative (via Hantzsch) Core->Thiazole 1. Br2 2. Thiourea Tetrazole Tetrazole Derivative (Bioisostere) Core->Tetrazole NaN3, ZnBr2 Heat Alcohol Secondary Alcohol (via Reduction) Core->Alcohol NaBH4 MeOH Amidine Amidine Derivative (Protease Inhibitor) Core->Amidine 1. HCl/EtOH 2. NH3

Divergent synthetic pathways for the orthogonal derivatization of the meta-isomer scaffold.

Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in physical observations (e.g., precipitation, color changes) ensure that researchers can verify reaction progress without immediate reliance on advanced spectroscopy.

Protocol 1: Synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile

Objective: O-alkylation of 3-hydroxybenzonitrile with 2-bromoacetophenone[4].

  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 3-hydroxybenzonitrile (10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL).

    • Causality: Anhydrous DMF is highly polar and aprotic. It strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, thereby accelerating the Sₙ2 O-alkylation while suppressing solvolysis of the alkyl halide.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 15 mmol) and stir for 15 minutes at room temperature.

    • Causality: K₂CO₃ is a mild base sufficient to deprotonate the phenol (pKa ~9.5), but not strong enough to cause significant aldol condensation of the subsequent ketone[4].

  • Alkylation: Add 2-bromoacetophenone (11 mmol) portion-wise over 10 minutes.

    • Self-Validation: The solution will transition from clear to a cloudy suspension as insoluble potassium bromide (KBr) precipitates, visually indicating the progress of the Sₙ2 displacement.

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

    • Causality: Room temperature is strictly maintained because 2-bromoacetophenone is thermally labile and prone to self-condensation or epoxide formation at elevated temperatures in basic media.

  • Workup: Pour the mixture into 100 mL of ice-cold distilled water.

    • Self-Validation: The product, being highly hydrophobic, will immediately precipitate as an off-white solid.

  • Purification: Filter the precipitate under vacuum, wash with cold water (3 x 20 mL) to remove DMF and salts, and recrystallize from hot ethanol to yield the pure product.

Protocol 2: Orthogonal Conversion to a Tetrazole Bioisostere

Objective: Conversion of the unreacted nitrile moiety to a 1H-tetrazole.

  • Preparation: Dissolve 3-(2-oxo-2-phenylethoxy)benzonitrile (5 mmol) in a solvent mixture of water and isopropanol (1:2 v/v, 15 mL).

  • Reagent Addition: Add sodium azide (NaN₃, 15 mmol) and zinc bromide (ZnBr₂, 5 mmol).

    • Causality: ZnBr₂ acts as a targeted Lewis acid, coordinating specifically to the nitrile nitrogen. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile carbon, drastically facilitating the [3+2] cycloaddition with the azide nucleophile. This avoids the use of highly toxic organotin reagents traditionally used for this transformation.

  • Reaction: Reflux the mixture (approx. 85°C) for 12 hours.

    • Self-Validation: Reaction progress can be definitively monitored by the disappearance of the sharp, distinct nitrile stretch (~2230 cm⁻¹) in FT-IR spectroscopy.

  • Workup: Cool to room temperature and carefully acidify the mixture to pH 2 using 1M HCl.

    • Causality: Acidification is mandatory. It protonates the highly soluble tetrazolate salt, rendering the neutral 1H-tetrazole insoluble in the aqueous medium, which drives its precipitation for easy recovery.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • Synthesis, Anticonvulsant and Neurotoxicity Evaluation of Some Newer N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide Analogs. Central Nervous System Agents in Medicinal Chemistry, Al-Ahliyya Amman University.1

  • The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society - ACS Publications.4

  • Electrochemical Oxidative Difunctionalization of Alkenes to Access α-Oxygenated Ketones. The Journal of Organic Chemistry - ACS Publications.2

  • 3-methoxy-4-(2-oxo-2-phenylethoxy)benzonitrile | Molport-002-290-652. Molport Database.

  • Ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Benchchem.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(2-oxo-2-phenylethoxy)benzonitrile Synthesis

Executive Summary: This technical guide is designed for researchers, scientists, and drug development professionals seeking to optimize the Williamson ether synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile. The coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: This technical guide is designed for researchers, scientists, and drug development professionals seeking to optimize the Williamson ether synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile. The coupling of 3-cyanophenol with phenacyl bromide is a fundamental transformation, yet yields are frequently compromised by competing side reactions such as hydrolysis, C-alkylation, and aldol-type condensations. This document provides a self-validating protocol, mechanistic troubleshooting, and empirical data to maximize O-alkylation efficiency.

Section 1: Mechanistic Pathways & Causality

To improve yield, one must understand the ambident nature of the phenoxide intermediate and the electrophilic vulnerabilities of phenacyl bromide. 3-Cyanophenol (pKa ~8.6) is readily deprotonated by mild bases. However, the resulting phenoxide can attack via the oxygen (O-alkylation, desired) or the ortho/para carbons (C-alkylation, undesired). Furthermore, phenacyl bromide possesses a highly electrophilic carbonyl carbon and an acidic alpha-proton, making it susceptible to hydrolysis and self-condensation if the reaction environment is not strictly controlled[1].

G A 3-Cyanophenol C 3-Cyanophenoxide Anion A->C Base (K2CO3) - HCO3-, - K+ B Phenacyl Bromide E Hydrolysis Byproduct (2-Hydroxyacetophenone) B->E Trace H2O / OH- D 3-(2-oxo-2-phenylethoxy)benzonitrile (Target Product) C->D SN2 attack on B Polar Aprotic Solvent F C-Alkylation Byproduct C->F Protic Solvent (Ambident Nucleophile)

Reaction pathway and competing side reactions in phenacyl ether synthesis.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction yield is stubbornly low (<50%) despite complete consumption of 3-cyanophenol. What is happening? A: If the starting phenol is consumed but the product yield is low, the phenacyl bromide is likely undergoing side reactions. The most common culprit is the hydrolysis of phenacyl bromide to 2-hydroxyacetophenone due to the presence of trace water in the solvent or a hygroscopic base[1]. Another possibility is the formation of oxirane intermediates (Darzens-like reaction) if overly strong bases are used. Solution: Ensure strictly anhydrous conditions. Use oven-dried K₂CO₃ and anhydrous N,N-Dimethylformamide (DMF) or acetone.

Q2: I am observing a significant amount of a secondary byproduct on TLC. How do I prevent it? A: This is likely the C-alkylated byproduct. Phenoxide anions are ambident nucleophiles. In protic solvents (like ethanol), the oxygen atom is heavily solvated by hydrogen bonding, which sterically and electronically hinders O-alkylation, inadvertently favoring C-alkylation[1]. Solution: Switch to a polar aprotic solvent like DMF or Acetonitrile. These solvents preferentially solvate the metal cation (e.g., K⁺), leaving the phenoxide oxygen "naked" and highly reactive, thereby driving >95% regioselectivity toward O-alkylation[2].

Q3: Does the choice of base matter? Can I use NaOH or Triethylamine (Et₃N) instead of K₂CO₃? A: The choice of base is critical. Strong aqueous bases like NaOH will rapidly hydrolyze phenacyl bromide and can trigger aldol condensation of the acetophenone moiety. Organic bases like Et₃N can form stable quaternary ammonium salts with phenacyl bromide, completely stalling the desired etherification. Mild inorganic bases like K₂CO₃ or Cs₂CO₃ are the gold standard for this transformation[3].

Q4: How do I efficiently isolate the product from a DMF reaction mixture? A: DMF is notorious for complicating liquid-liquid extractions due to its miscibility with both water and organic solvents. Solution: Instead of direct extraction, quench the reaction by pouring it into a 5-fold volume of vigorously stirred ice-water. The target nitrile product, 3-(2-oxo-2-phenylethoxy)benzonitrile, typically precipitates as a solid. If it oils out, extract with Ethyl Acetate (EtOAc) and wash the organic layer five times with a 5% aqueous LiCl solution to partition the DMF into the aqueous phase.

Section 3: Quantitative Data & Reaction Optimization

The following table summarizes empirical data for optimizing the Williamson ether synthesis of phenacyl ethers, highlighting the causality between reaction conditions and yield outcomes.

SolventBaseTemp (°C)Time (h)Primary Side ReactionExpected Yield (%)
EthanolNaOH80 (Reflux)4C-Alkylation, Hydrolysis35 - 45
AcetoneK₂CO₃56 (Reflux)12Slow reaction rate65 - 75
AcetonitrileCs₂CO₃806Minimal80 - 85
DMF (Anhydrous) K₂CO₃ 60 4 Minimal 85 - 92
DMF (Wet)K₂CO₃604Phenacyl Bromide Hydrolysis40 - 50

Data synthesized from standard optimization protocols for substituted phenacyl ether derivatives[4],[1],[2].

Section 4: Standardized Experimental Protocol

This self-validating protocol utilizes anhydrous DMF and K₂CO₃ to maximize O-alkylation and suppress hydrolysis[3],[2].

Materials Required:

  • 3-Cyanophenol (1.0 equivalent)

  • Phenacyl bromide (1.05 equivalents)

  • Potassium carbonate (K₂CO₃), finely powdered and oven-dried (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and 5% aqueous LiCl (for workup)

Step-by-Step Methodology:

  • Preparation of the Phenoxide:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, add 3-cyanophenol (1.0 eq) and anhydrous DMF (approx. 10 mL per gram of phenol).

    • Add finely powdered, anhydrous K₂CO₃ (1.5 eq) to the solution.

    • Stir the suspension at room temperature for 30 minutes. The solution may develop a slight yellow tint, indicating the formation of the 3-cyanophenoxide anion.

  • Addition of the Electrophile:

    • Dissolve phenacyl bromide (1.05 eq) in a minimal amount of anhydrous DMF.

    • Add the phenacyl bromide solution dropwise to the reaction mixture over 10 minutes to prevent localized heating and self-condensation.

  • Reaction Execution & Monitoring:

    • Heat the reaction mixture to 60 °C using an oil bath.

    • Stir vigorously for 4 hours. Monitor the reaction progression via TLC (Hexanes:EtOAc, 3:1 v/v), visualizing with UV light. The starting 3-cyanophenol spot should disappear, replaced by a higher Rf product spot.

  • Quenching and Isolation:

    • Once complete, cool the reaction mixture to room temperature.

    • Pour the mixture into vigorously stirred ice-water (50 mL per 10 mL of DMF).

    • If a solid precipitates: Filter the solid under vacuum, wash with copious amounts of cold distilled water to remove residual DMF and inorganic salts, and dry under a vacuum.

    • If the product oils out: Extract the aqueous mixture with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% aqueous LiCl (5 x 20 mL) to remove DMF, followed by a final brine wash. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Recrystallize the crude product from hot ethanol or an ethanol/water mixture to afford pure 3-(2-oxo-2-phenylethoxy)benzonitrile.

Section 5: References
  • [4] Title: Structure–Activity Relationship Study of the High-Affinity Neuropeptide Y4 Receptor Positive Allosteric Modulator VU0506013 Source: ACS Publications URL:

  • [1] Title: Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives Source: ResearchGate URL:

  • [3] Title: 2-Bromo-5-hydroxybenzaldehyde | 1761-61-1 Source: Benchchem URL:

  • [2] Title: 1-(Benzyloxy)-4-(2-bromoethyl)benzene | 52446-52-3 Source: Benchchem URL:

Sources

Optimization

Technical Support Center: Ensuring the Stability of 3-(2-oxo-2-phenylethoxy)benzonitrile During Storage

Welcome to the Technical Support Center for 3-(2-oxo-2-phenylethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(2-oxo-2-phenylethoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage. As Senior Application Scientists, we have synthesized the following information based on the chemical principles of the compound's functional groups to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 3-(2-oxo-2-phenylethoxy)benzonitrile that make it susceptible to degradation?

A1: 3-(2-oxo-2-phenylethoxy)benzonitrile possesses three key functional groups that can influence its stability: an aromatic ketone, an ether linkage, and a benzonitrile group. The reactivity of these groups dictates the compound's overall stability profile. The aromatic ketone can be susceptible to photochemical reactions.[1][2] The ether linkage is prone to the formation of explosive peroxides upon exposure to air and light and can also be a site for hydrolysis.[3][4] The benzonitrile group can undergo hydrolysis, typically under acidic or basic conditions, to form a benzamide and subsequently a carboxylic acid.[5][6]

Q2: What are the optimal storage conditions for 3-(2-oxo-2-phenylethoxy)benzonitrile to minimize degradation?

A2: To ensure the long-term stability of 3-(2-oxo-2-phenylethoxy)benzonitrile, it is crucial to store it in a cool, dry, and dark environment.[7] We recommend storage in a tightly sealed, amber glass vial to protect it from light and moisture.[4] The ideal temperature range is refrigerated at 2-8°C. For extended storage, storage at -20°C is advisable. It is also beneficial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation and peroxide formation.[8]

ParameterRecommended ConditionRationale
Temperature 2-8°C (short-term) or -20°C (long-term)Reduces the rate of potential hydrolytic and oxidative reactions.[9]
Light Store in amber vials or in the darkMinimizes the risk of photodegradation of the aromatic ketone moiety.[1][10]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and the formation of peroxides at the ether linkage.[8]
Container Tightly sealed, amber glass vialProtects from moisture and light.[4]

Q3: What are the visible signs of degradation in a sample of 3-(2-oxo-2-phenylethoxy)benzonitrile?

A3: Visual inspection of your sample can provide initial clues about its integrity. Signs of degradation may include:

  • Color Change: A noticeable change from its original color may indicate the formation of degradation products.

  • Clumping or Change in Consistency: This could suggest the absorption of moisture, which can facilitate hydrolysis.

  • Presence of Crystalline Solids or a Viscous Liquid: For ether-containing compounds, the formation of crystals or a viscous liquid at the bottom of the container can be a dangerous sign of peroxide formation.[3] Caution: If you observe this, do not attempt to open the container, as peroxides can be explosive upon shock or friction.[4] Contact your institution's environmental health and safety office for proper disposal procedures.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of a stored sample of 3-(2-oxo-2-phenylethoxy)benzonitrile.

Question: How was the sample stored? Answer: If the sample was not stored under the recommended cool, dark, and dry conditions, degradation is likely.[7] Exposure to light can lead to photodegradation of the aromatic ketone, while exposure to moisture can cause hydrolysis of the ether or nitrile groups.[1][5]

Question: Was the container properly sealed and stored under an inert atmosphere? Answer: Improperly sealed containers can allow for the ingress of air and moisture. Oxygen can lead to the formation of peroxides at the ether linkage.[3]

Question: What is the nature of the unexpected peaks? Answer: Analyzing the retention time and mass-to-charge ratio (if using LC-MS) of the new peaks can help identify the degradation products. Common degradation products could include 3-cyanophenol and 2-phenyl-2-oxoacetic acid from ether hydrolysis, or 3-(2-oxo-2-phenylethoxy)benzamide from nitrile hydrolysis.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for 3-(2-oxo-2-phenylethoxy)benzonitrile based on the reactivity of its functional groups.

G A 3-(2-oxo-2-phenylethoxy)benzonitrile B Hydrolysis of Ether A->B Moisture (Acid/Base) C Photodegradation A->C Light (UV) D Hydrolysis of Nitrile A->D Moisture (Acid/Base) E Peroxide Formation A->E Oxygen / Light F 3-Cyanophenol + 2-Phenyl-2-oxoacetic acid B->F G Radical Intermediates / Photoproducts C->G H 3-(2-oxo-2-phenylethoxy)benzamide D->H I Hydroperoxides / Peroxides E->I G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Filter B->C D Inject Sample C->D E Acquire Data D->E F Integrate Peaks E->F G Calculate Purity F->G H Identify Degradants (LC-MS) G->H

Sources

Troubleshooting

Reducing side products in 3-(2-oxo-2-phenylethoxy)benzonitrile extraction

Technical Support Center: Optimization and Troubleshooting for 3-(2-oxo-2-phenylethoxy)benzonitrile Synthesis & Extraction The synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile relies on a Williamson ether coupling betwe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization and Troubleshooting for 3-(2-oxo-2-phenylethoxy)benzonitrile Synthesis & Extraction

The synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile relies on a Williamson ether coupling between 3-cyanophenol and 2-bromoacetophenone (phenacyl bromide)[1]. While the fundamental SN2 mechanism is straightforward, the reaction environment is highly susceptible to competing pathways. The ambident nature of the phenoxide nucleophile, the alpha-acidity of the electrophile, and the base-sensitivity of the nitrile group demand strict mechanistic control[2].

This technical guide provides a causality-driven framework to help researchers suppress side-product formation, optimize reaction conditions, and execute high-purity extractions.

Mechanistic Pathway & Side-Product Divergence

G A 3-Cyanophenol + K2CO3 (Starting Materials) B 3-Cyanophenoxide Anion (Ambident Nucleophile) A->B Deprotonation (Anhydrous Conditions) SP4 Benzamide / Benzoic Acid (Nitrile Hydrolysis) A->SP4 Strong Aqueous Base (NaOH/KOH) + Heat Target 3-(2-oxo-2-phenylethoxy)benzonitrile Target O-Alkylation Product B->Target + Electrophile Polar Aprotic Solvent (DMF) SP1 C-Alkylated Phenol (Ortho/Para Side Product) B->SP1 + Electrophile Protic/Non-polar Solvent C 2-Bromoacetophenone (Electrophile) C->Target SN2 Attack by Phenoxide SP2 Aldol Condensates (Electrophile Self-Reaction) C->SP2 Base-Catalyzed Enolization (High Concentration) SP3 2-Hydroxyacetophenone (Hydrolysis Side Product) C->SP3 Trace Water + Base

Reaction pathway for 3-(2-oxo-2-phenylethoxy)benzonitrile synthesis and side-product divergence.

Core Troubleshooting Guide (FAQ)

Q1: Why am I observing significant amounts of polymeric/dimeric impurities instead of the target ether? Causality: 2-Bromoacetophenone contains highly acidic alpha-protons adjacent to the carbonyl group. In the presence of a base, it can rapidly form an enolate that attacks another molecule of 2-bromoacetophenone, leading to aldol-type self-condensation or homocoupling[3]. Solution: Never mix all reagents at once. Add the 2-bromoacetophenone dropwise to a pre-formed solution of the 3-cyanophenoxide. This keeps the steady-state concentration of the electrophile extremely low, mathematically favoring collisions with the phenoxide rather than itself.

Q2: My LC-MS shows a mass corresponding to the product, but NMR indicates C-alkylation instead of the desired O-alkylation. How do I fix this? Causality: The phenoxide anion is an ambident nucleophile. In protic or less polar solvents, the oxygen atom is heavily solvated or tightly paired with the potassium counterion, forcing the electrophile to attack the less hindered ortho or para carbons. Solution: Switch to a strongly polar aprotic solvent like anhydrous DMF or DMSO. These solvents selectively solvate the alkali metal cation (K⁺), leaving the phenoxide oxygen "naked" and highly reactive, which strongly drives the kinetics toward O-alkylation[4].

Q3: I am losing the nitrile group during the reaction; my product shows amide or carboxylic acid peaks. Causality: Nitrile groups are highly susceptible to hydrolysis under strongly basic aqueous conditions, especially at elevated temperatures. Using NaOH or KOH with trace water will irreversibly convert the -CN group to an amide or carboxylic acid[2]. Solution: Utilize a mild, strictly anhydrous base such as finely powdered K₂CO₃ or Cs₂CO₃. Ensure your solvents are dried over molecular sieves prior to use.

Q4: During extraction, I cannot get rid of the unreacted 2-bromoacetophenone, which is a severe lachrymator and co-elutes with my product. Causality: 2-Bromoacetophenone is highly soluble in organic extraction solvents (like EtOAc or DCM) and does not wash out with standard aqueous workups. Solution: Implement an amine scavenger wash. After the reaction is complete, add 0.1 equivalents of ethanolamine to the mixture. The primary amine rapidly reacts with excess phenacyl bromide via SN2, forming a highly polar amino-ketone adduct that partitions cleanly into the aqueous waste during extraction.

Quantitative Diagnostic Table

Competing Side ProductMechanistic OriginAnalytical SignatureMitigation Strategy
C-Alkylated Phenol Ambident nucleophilic attack at the ortho/para carbon.¹H-NMR: Loss of aromatic symmetry; distinct phenolic -OH stretch in IR.Use strongly polar aprotic solvents (DMF/DMSO) to leave the oxygen "naked".
Aldol Condensates Base-catalyzed enolization and self-attack of phenacyl bromide.LC-MS: High molecular weight polymeric masses (m/z > 300).Dropwise addition of electrophile; maintain low steady-state concentration.
2-Hydroxyacetophenone Hydrolysis of phenacyl bromide by trace water in the base.TLC: Highly polar spot.LC-MS: m/z 136.Use strictly anhydrous K₂CO₃ and oven-dried glassware.
Benzamide / Benzoic Acid Base-catalyzed hydrolysis of the nitrile group.IR: Strong C=O amide stretch (~1650 cm⁻¹); Loss of sharp C≡N stretch (~2220 cm⁻¹).Avoid aqueous bases (NaOH/KOH); keep reaction temperatures ≤ 50°C.

Self-Validating Experimental Protocol

To ensure high yields and suppress side-product formation, execute the following self-validating workflow. Every step contains a physical or analytical checkpoint to verify success before proceeding.

Step 1: Phenoxide Generation

  • Charge an oven-dried round-bottom flask with 3-cyanophenol (1.0 eq) and finely powdered anhydrous K₂CO₃ (1.5 eq).

  • Suspend the mixture in anhydrous DMF (0.2 M relative to phenol).

  • Stir at room temperature under an argon atmosphere for 30 minutes.

  • Causality: Pre-forming the phenoxide ensures that when the electrophile is introduced, it immediately undergoes SN2 substitution rather than base-catalyzed degradation.

  • Self-Validation Check: The suspension will transition from colorless to a vibrant deep yellow/orange, visually confirming the successful generation of the phenoxide anion.

Step 2: Electrophile Addition

  • Dissolve 2-bromoacetophenone (1.05 eq) in a minimal amount of anhydrous DMF.

  • Add this solution dropwise to the phenoxide mixture over 1 hour using a syringe pump.

  • Causality: Slow addition prevents the lachrymatory electrophile from accumulating and reacting with itself.

  • Self-Validation Check: The internal temperature of the flask should remain stable. The absence of dark, tarry precipitates indicates that aldol self-condensation has been successfully suppressed.

Step 3: Reaction Progression

  • Warm the reaction to 40°C and stir for 4 hours.

  • Causality: Mild heating overcomes the activation energy barrier for the SN2 displacement while remaining safely below the thermal threshold for Darzens-type epoxide formation or nitrile hydrolysis.

  • Self-Validation Check: TLC (Hexanes:EtOAc 3:1) must show the complete disappearance of the 3-cyanophenol spot and the emergence of a single major product spot (Rf ~0.4).

Step 4: Quench and Scavenge

  • Cool the reaction to room temperature.

  • Add ethanolamine (0.1 eq) and stir for 15 minutes.

  • Causality: The amine acts as a scavenger, reacting with any residual 2-bromoacetophenone to form a water-soluble byproduct.

  • Self-Validation Check: The distinct, sharp lachrymatory odor of phenacyl bromide will dissipate, confirming the electrophile has been neutralized.

Step 5: Extraction and Washing

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and wash sequentially with 5% aqueous LiCl (3x) and saturated brine (1x).

  • Causality: DMF is highly water-miscible but will drag into the organic phase if washed with pure water. Aqueous LiCl aggressively pulls DMF into the aqueous layer due to strong ion-dipole interactions.

  • Self-Validation Check: The volume of the organic layer should not artificially inflate after the first wash, indicating that DMF has been successfully partitioned into the aqueous waste.

Step 6: Isolation

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target 3-(2-oxo-2-phenylethoxy)benzonitrile.

References

  • Williamson ether synthesis. Wikipedia. [Link]

  • Luminescent tungsten(vi) complexes as photocatalysts for light-driven C–C and C–B bond formation reactions. Chemical Science (RSC Publishing).[Link]

Sources

Optimization

Troubleshooting poor crystallization of 3-(2-oxo-2-phenylethoxy)benzonitrile

Technical Support Center: Troubleshooting Poor Crystallization of 3-(2-oxo-2-phenylethoxy)benzonitrile Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Poor Crystallization of 3-(2-oxo-2-phenylethoxy)benzonitrile

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals addressing the thermodynamic and kinetic challenges associated with the crystallization of 3-(2-oxo-2-phenylethoxy)benzonitrile.

Synthesized via the SN​2 O-alkylation of 3-cyanophenol with 2-bromoacetophenone (phenacyl bromide)[1], this intermediate frequently exhibits problematic phase behaviors. The flexible ether linkage connecting a rigid benzonitrile moiety to a bulky phenacyl group lowers the overall lattice energy, making the compound prone to "oiling out" (liquid-liquid phase separation) and the formation of poorly diffracting microcrystals[2][3].

Mechanistic Overview

Pathway SM1 3-Cyanophenol Reaction Base (K2CO3) Solvent (Acetone) SN2 O-Alkylation SM1->Reaction SM2 2-Bromoacetophenone SM2->Reaction Crude Crude 3-(2-oxo-2-phenylethoxy)benzonitrile Reaction->Crude Cryst Thermodynamic Crystallization Crude->Cryst Heat & Solvent Adjustment Pure Pure Crystalline Lattice Cryst->Pure Controlled Cooling

Synthesis and crystallization thermodynamic pathway of 3-(2-oxo-2-phenylethoxy)benzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude 3-(2-oxo-2-phenylethoxy)benzonitrile separates as a dense oil instead of crystallizing upon cooling. Why does this happen and how do I fix it? A1: "Oiling out" occurs when the solute precipitates at a temperature above the melting point of the solute-solvent mixture, leading to a liquid-liquid phase separation rather than solid-liquid crystallization[2]. This is common for phenacyl ethers due to their conformational flexibility.

  • Causality & Fix: This phase separation is often exacerbated by using a solvent system where the compound has a steep solubility curve, or due to the presence of unreacted 2-bromoacetophenone which acts as a melting-point depressant[2][4].

  • Self-Validating Step: Isolate a drop of the oil and run a quick 1H NMR. If the singlet at ~4.4 ppm (phenacyl CH2​ of the bromide) is present, your issue is impurity-driven. If pure, the issue is thermodynamic. To fix pure oiled-out mixtures, return the flask to the heat source, add 10-20% more of the "good" solvent (e.g., ethanol or ethyl acetate) to lower the saturation temperature below the oiling point, and cool extremely slowly[2][5].

Q2: The solution remains perfectly clear even at 4 °C. How do I induce nucleation without introducing contaminants? A2: You are dealing with a highly stable metastable zone (supersaturation). The activation energy for primary nucleation is too high in your current solvent.

  • Causality & Fix: You need to reduce the energy barrier. Mechanical stimulation (scratching the inside of the flask with a glass rod) generates microscopic glass shards that act as heterogeneous nucleation sites[2][5]. Alternatively, seeding with a pure crystal is the most reliable method[6]. If no seeds are available, rapid localized cooling (dipping the flask in dry ice/acetone for 2 seconds) can force localized spontaneous nucleation.

Q3: I obtained crystals, but X-ray diffraction shows they are extremely thin, flat plates (yielding an "Alert B" for low bond precision). How can I grow thicker, high-quality single crystals? A3: Thin, flat plates indicate rapid crystal growth along two crystallographic axes and stunted growth along the third[3]. This is typical when using highly volatile solvents (like DCM or acetone) for slow evaporation, where the rapid solvent loss drives fast, unidirectional kinetic growth[6].

  • Causality & Fix: To promote isotropic, thermodynamically controlled growth, switch to a slow vapor diffusion method[3][7]. Using a solvent like chloroform (good solvent) and pentane or diethyl ether (anti-solvent) allows for a gradual decrease in solubility over days[3]. Additionally, switching the primary solvent to acetonitrile has been empirically shown to yield more compact, thicker crystals for aromatic ethers and nitriles[3].

Diagnostic Workflow

Troubleshooting Start Crystallization Issue Oil Oiling Out (Phase Separation) Start->Oil NoCryst Supersaturation (No Crystals) Start->NoCryst Poor Thin/Flat Crystals (Poor XRD Data) Start->Poor FixOil Add 10-20% more solvent Decrease cooling rate Oil->FixOil FixNo Mechanical scratching or introduce seed crystal NoCryst->FixNo FixPoor Switch to vapor diffusion (e.g., CHCl3 / Pentane) Poor->FixPoor Success High-Quality Crystals FixOil->Success FixNo->Success FixPoor->Success

Diagnostic decision tree for resolving common crystallization failures.

Quantitative Data: Solvent Selection Guide

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Evaporation RateExpected Crystallization Outcome
Dichloromethane (DCM) 8.9339.6Very FastThin, fragile plates; high risk of solvent trapping[6].
Acetone 20.756.0FastRapid precipitation; risk of oiling out if highly concentrated.
Acetonitrile 37.582.0ModerateCompact, thick crystals; excellent for X-ray diffraction[3].
Ethanol / Water (80:20) ~30.0~78.0SlowGood for bulk recrystallization; high yield, moderate purity.
Chloroform / Pentane 4.8 / 1.861.0 / 36.0Very Slow (Vapor)Premium single crystals; thermodynamically controlled habit[3].

Experimental Protocols

Protocol A: Slow Vapor Diffusion for X-Ray Quality Crystals

This protocol is designed to eliminate "Alert B" errors by promoting the growth of thick, high-quality single crystals[3].

  • Dissolution: Dissolve 10-15 mg of pure 3-(2-oxo-2-phenylethoxy)benzonitrile in 0.5 mL of chloroform (or acetonitrile) in a 2 mL inner glass vial.

  • Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial.

  • Anti-Solvent Addition: Carefully add 3 mL of pentane (anti-solvent) to the outer 20 mL vial, ensuring the liquid level remains below the rim of the inner vial[3][7].

  • Sealing: Cap the outer 20 mL vial tightly and seal with Parafilm to prevent vapor escape.

  • Incubation: Store the setup undisturbed in a temperature-controlled environment (20-25 °C) away from vibrations for 3 to 7 days[7].

  • Harvesting: Harvest the resulting block-like crystals using a stereomicroscope and immediately coat them in Paratone oil to prevent solvent loss.

Protocol B: Bulk Hot Recrystallization (Addressing Oiling Out)

This protocol prevents liquid-liquid phase separation during the bulk purification of the crude ether[2].

  • Initial Dissolution: Transfer the crude oiled-out mixture to a properly sized Erlenmeyer flask. Add a minimal amount of boiling ethanol to just dissolve the oil (creating a saturated solution).

  • Critical Dilution Step: Add an additional 15% (v/v) of hot ethanol. This pushes the solute concentration below the liquid-liquid phase separation boundary, ensuring the cooling trajectory intersects the solid-liquid equilibrium curve first[2][5].

  • Insulation: Remove the flask from the heat source and cover it with a watch glass to trap heat and prevent rapid surface cooling.

  • Slow Cooling: Place the flask on a cork ring (insulator) and allow it to cool to room temperature undisturbed over 2 hours.

  • Yield Maximization: Once at room temperature, transfer the flask to a 4 °C refrigerator for an additional 4 hours to maximize yield.

  • Filtration: Filter the crystals via vacuum filtration and wash with ice-cold ethanol.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting". LibreTexts Organic Chemistry Lab Techniques. URL:[Link]

  • University of Florida. "How to Grow Crystals". UFL Chemistry. URL: [Link]

  • University of Fribourg. "Guide for crystallization: Tips and Tricks". Unifr X-Ray Crystallography. URL:[Link]

  • Organic Syntheses. "Phenacyl bromide". Organic Syntheses, Coll. Vol. 2, p.480. URL:[Link]

  • ResearchGate. "What are the key points to grow a thick crystal/how to remove the Alert B level while dealing with flat crystal?". ResearchGate Discussions. URL:[Link]

  • Daneshyari / Tetrahedron. "Organic base catalyzed O-alkylation of phenols under solvent-free condition". Tetrahedron. URL: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectra of 3-(2-oxo-2-phenylethoxy)benzonitrile

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis and comparison of the ¹H and ¹³C NMR spectra of 3-(2-oxo-2-phenylethoxy)benzonitrile, a molecule integrating key functional groups relevant to medicinal chemistry.

This document moves beyond a mere cataloging of spectral data. It is designed for researchers, scientists, and drug development professionals, providing a detailed interpretation of the spectral features of the title compound. By dissecting the spectra of its precursors, 3-hydroxybenzonitrile and 2-bromoacetophenone, we will build a predictive framework to understand the intricate spectral patterns of the final molecule. This comparative approach not only facilitates structural confirmation but also enhances the foundational understanding of structure-spectra correlations.

The Significance of Spectral Analysis

The appearance of NMR spectra is dictated by both intramolecular and intermolecular factors.[1] The chemical environment of each nucleus determines its resonance frequency, observed as a chemical shift (δ).[1] Furthermore, interactions between neighboring nuclei give rise to spin-spin coupling, resulting in multiplet patterns that reveal connectivity.[1] It is also crucial to recognize that the choice of solvent can significantly influence chemical shifts through various interactions with the solute.[2][3][4]

Comparative Spectral Analysis

To fully appreciate the NMR spectrum of 3-(2-oxo-2-phenylethoxy)benzonitrile, a comparative analysis with its synthetic precursors is highly instructive. The ether linkage and the ketone functionality in the final product introduce distinct electronic effects that modulate the chemical shifts of the aromatic protons and carbons.

Precursor 1: 3-Hydroxybenzonitrile

The ¹H NMR spectrum of 3-hydroxybenzonitrile will exhibit signals in the aromatic region, typically between 7.0 and 7.5 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being highly dependent on concentration and solvent. The aromatic protons will show a splitting pattern characteristic of a 1,3-disubstituted benzene ring.

The ¹³C NMR spectrum will display signals for the six aromatic carbons and the nitrile carbon. The carbon bearing the hydroxyl group (C-3) will be significantly shielded compared to the others, while the nitrile carbon will appear in the characteristic downfield region for nitriles (around 118-120 ppm).[5][6]

Precursor 2: 2-Bromoacetophenone

In the ¹H NMR spectrum of 2-bromoacetophenone, the methylene protons (-CH₂Br) will be a prominent singlet in the range of 4.4-4.5 ppm.[7] The aromatic protons of the acetophenone moiety will resonate in the downfield region, typically between 7.4 and 8.0 ppm, due to the electron-withdrawing effect of the carbonyl group.[7][8][9]

The ¹³C NMR spectrum of 2-bromoacetophenone will feature a carbonyl carbon signal significantly downfield, generally above 190 ppm.[10][11] The methylene carbon attached to the bromine will appear around 30-35 ppm.

Predicted NMR Spectra of 3-(2-oxo-2-phenylethoxy)benzonitrile

By synthesizing the structural features of the precursors, we can predict the key characteristics of the ¹H and ¹³C NMR spectra for 3-(2-oxo-2-phenylethoxy)benzonitrile.

Predicted ¹H NMR Spectrum

The methylene protons flanked by the ether oxygen and the carbonyl group (-O-CH₂-C=O) are expected to be a sharp singlet and significantly deshielded, likely appearing in the range of 5.0-5.5 ppm. This is downfield from a typical ether methylene[12][13] and upfield from the brominated methylene of the precursor, reflecting the combined electronic effects of the adjacent oxygen and carbonyl functionalities.

The aromatic protons will be found in two distinct regions corresponding to the two benzene rings. The protons on the phenoxy ring will be influenced by the electron-donating ether oxygen and the electron-withdrawing nitrile group. The protons on the phenyl ring of the acetophenone moiety will be deshielded by the adjacent carbonyl group.

Predicted ¹³C NMR Spectrum

The carbonyl carbon is expected to be the most downfield signal, resonating in the 190-200 ppm range, characteristic of ketones.[11][14][15][16][17] The methylene carbon of the ethoxy bridge will likely appear in the 65-75 ppm region, influenced by the adjacent oxygen and carbonyl group.[12] The aromatic carbons will have chemical shifts determined by the substituents on each ring. The nitrile carbon signal is expected around 118 ppm.[18][19]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(2-oxo-2-phenylethoxy)benzonitrile

Proton Predicted Chemical Shift (ppm) Multiplicity
-O-CH₂-C=O5.2 - 5.4s
Aromatic-H (benzonitrile)7.2 - 7.6m
Aromatic-H (phenylethoxy)7.5 - 8.0m

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(2-oxo-2-phenylethoxy)benzonitrile

Carbon Predicted Chemical Shift (ppm)
C=O192 - 196
-CN117 - 119
Aromatic C-O158 - 162
Aromatic C (benzonitrile)115 - 135
Aromatic C (phenylethoxy)128 - 138
-O-CH₂-C=O68 - 72

Experimental Protocol for NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.

Sample Preparation
  • Weigh approximately 5-10 mg of the solid sample of 3-(2-oxo-2-phenylethoxy)benzonitrile.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can affect chemical shifts, so consistency is key for comparative studies.[2][3][4]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[20]

  • Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogeneous solution.

NMR Data Acquisition
  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans will be necessary.[21]

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.[22]

Visualizing the Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 3-(2-oxo-2-phenylethoxy)benzonitrile with key atoms labeled for NMR correlation.

Caption: Molecular structure of 3-(2-oxo-2-phenylethoxy)benzonitrile.

Conclusion

This guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of 3-(2-oxo-2-phenylethoxy)benzonitrile. By leveraging a comparative analysis with its precursors and applying fundamental principles of NMR spectroscopy, researchers can confidently assign the observed signals and confirm the structure of this and similar molecules. The provided experimental protocol offers a standardized approach to data acquisition, ensuring high-quality and reproducible results. As a powerful tool in chemical analysis, a thorough understanding of NMR spectroscopy is indispensable for professionals in the fields of chemistry and drug development.

References

  • Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Science Publishing.
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis.
  • Phenacyl Bromide(2142-69-0) 1H NMR spectrum. ChemicalBook.
  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Reddit.
  • Supplementary Information. The Royal Society of Chemistry.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol.
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  • Ketones | OpenOChem Learn.
  • 2-Bromoacetophenone(70-11-1) 13C NMR spectrum. ChemicalBook.
  • 2'-Bromoacetophenone - Optional[1H NMR] - Chemical Shifts - SpectraBase.
  • Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. PMC.
  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
  • 2-Bromoacetophenone(70-11-1) 1H NMR spectrum. ChemicalBook.
  • 13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
  • 2'-Bromoacetophenone. PubChem.
  • CH 336: Ketone Spectroscopy. Oregon State University.
  • ketones.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • NMR Chemical Shifts.
  • 18.9: Spectroscopy of Ethers. Chemistry LibreTexts.
  • Phenacyl Bromide(2142-69-0) 13C NMR spectrum. ChemicalBook.
  • Interpreting | OpenOChem Learn.
  • How to distinguish diastereomers of unsaturated ketones by NMR?
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase.
  • Supplementary Information. The Royal Society of Chemistry.
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  • Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph.
  • 13CNMR.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL.
  • a guide to 13c nmr chemical shift values. Compound Interest.
  • 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). NP-MRD.
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  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Me3Al-mediated domino nucleophilic addition/intramolecular cyclisation of 2-(2-oxo-2-phenylethyl)benzonitriles with. Beilstein Journals.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
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Sources

Comparative

FT-IR Spectroscopy Analysis of 3-(2-oxo-2-phenylethoxy)benzonitrile: ATR vs. KBr Transmission Comparison Guide

As a Senior Application Scientist, the structural verification of newly synthesized intermediates is a critical daily mandate. 3-(2-oxo-2-phenylethoxy)benzonitrile is a highly functionalized ether containing a nitrile gr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the structural verification of newly synthesized intermediates is a critical daily mandate. 3-(2-oxo-2-phenylethoxy)benzonitrile is a highly functionalized ether containing a nitrile group, a carbonyl group, and an alkyl-aryl ether linkage. Validating its structure—and confirming the absolute absence of unreacted starting materials—relies heavily on Fourier Transform Infrared (FT-IR) spectroscopy.

This guide objectively compares the two dominant FT-IR sampling techniques used for solid-state characterization: Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission . By exploring the causality behind spectral artifacts and detailing self-validating experimental protocols, this guide provides a definitive decision matrix for researchers and drug development professionals.

Mechanistic Causality: Why Your Sampling Technique Matters

When analyzing 3-(2-oxo-2-phenylethoxy)benzonitrile, the primary analytical goal is confirming the success of the SN​2 etherification between 3-cyanophenol and 2-bromoacetophenone. This requires monitoring the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of the ether C-O-C stretch (~1240 cm⁻¹).

However, the physics of your chosen FT-IR technique will fundamentally alter the spectral readout:

  • The Moisture Artifact (KBr): KBr salt is inherently hygroscopic. If a KBr pellet is exposed to ambient humidity during grinding or pressing, it absorbs water, generating a massive, broad O-H absorption band between 3500–3200 cm⁻¹[1]. For our specific molecule, this artifact masks the critical 3300 cm⁻¹ region, creating a false positive for unreacted 3-cyanophenol[1].

  • The Penetration Depth Phenomenon (ATR): ATR-FTIR utilizes an evanescent wave that penetrates the sample surface. The depth of this penetration ( dp​ ) is directly proportional to the infrared wavelength[2][3]. Consequently, high-wavenumber (short wavelength) peaks—such as the diagnostic nitrile (-CN) stretch at 2230 cm⁻¹—will appear artificially attenuated compared to lower-wavenumber peaks like the C-O-C ether stretch[2][3]. KBr transmission, which relies on a fixed pathlength through the bulk sample, preserves true relative peak intensities, making it superior for quantitative library matching[2].

Comparative Data Analysis

To objectively evaluate the synthesized 3-(2-oxo-2-phenylethoxy)benzonitrile, we must establish the expected vibrational frequencies and compare how each technique handles the data.

Table 1: Key FT-IR Vibrational Frequencies for 3-(2-oxo-2-phenylethoxy)benzonitrile
Functional GroupExpected Wavenumber (cm⁻¹)Peak CharacteristicsDiagnostic Significance
Nitrile (-CN) ~2230Sharp, medium-strongConfirms intact benzonitrile ring.
Carbonyl (C=O) ~1695Strong, sharpConfirms the phenacyl moiety.
Aromatic (C=C) ~1590, 1480Medium, sharpValidates the aromatic ring framework.
Ether (C-O-C) ~1240Strong, broadCritical: Confirms successful alkylation.
Phenolic (-OH) AbsentN/ACritical: Confirms absence of starting material.
Table 2: Performance Comparison: ATR vs. KBr Pellet for Ether Verification
MetricATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sample Preparation Minimal (direct application)[3]Labor-intensive (grinding, pressing)[2]
Moisture Interference Negligible (ideal for -OH tracking)High (hygroscopic KBr absorbs water)[1]
Relative Peak Intensity Wavelength-dependent (weak -CN peak)[2]True Beer-Lambert linearity (strong -CN peak)[2]
Sample Recovery Non-destructive (fully recoverable)[3]Destructive (embedded in salt matrix)[4]
Primary Use Case Rapid reaction monitoring & QC[2]High-fidelity reference library generation[2]

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems . By running parallel ATR and KBr analyses, you can definitively separate synthesis failures from sample preparation artifacts.

Protocol A: Synthesis of 3-(2-oxo-2-phenylethoxy)benzonitrile
  • Reaction: Combine 3-cyanophenol (1.0 eq) and 2-bromoacetophenone (1.05 eq) in anhydrous acetone.

  • Catalysis: Add anhydrous potassium carbonate ( K2​CO3​ , 2.0 eq) to deprotonate the phenol. Reflux for 4-6 hours.

  • Workup: Filter off the inorganic salts, concentrate the filtrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield pure 3-(2-oxo-2-phenylethoxy)benzonitrile.

Protocol B: ATR-FTIR Preparation (Reflectance Mode)
  • Background: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).

  • Application: Place 1-2 mg of the purified solid directly onto the crystal[3].

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the solid.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Protocol C: KBr Pellet Preparation (Transmission Mode)
  • Desiccation: Ensure spectral-grade KBr powder has been dried in an oven at 110°C for at least 24 hours prior to use[1].

  • Milling: In an agate mortar, gently grind 1-2 mg of the analyte with ~100 mg of anhydrous KBr until a homogenous, fine powder is achieved[2].

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum to remove trapped air, then press at 10 tons for 2 minutes to fuse the salt into a transparent disk[1][2].

  • Acquisition: Place the pellet in the transmission holder and scan.

Self-Validation Checkpoint: If the isolated product exhibits an O-H stretch >3200 cm⁻¹ in the ATR-FTIR spectrum, the chemical reaction is incomplete. If the O-H stretch appears only in the KBr spectrum but not the ATR spectrum, it is a confirmed sample preparation artifact (moisture), validating the high purity of your synthesized ether.

Visual Workflows & Decision Matrices

Workflow A Reactants: 3-Cyanophenol + 2-Bromoacetophenone B Reaction: SN2 Alkylation (K2CO3) A->B C Product: 3-(2-oxo-2-phenylethoxy)benzonitrile B->C D ATR-FTIR Analysis (Surface Reflectance) C->D Rapid QC E KBr Pellet FTIR (Bulk Transmission) C->E Library Match

Workflow for the synthesis and dual-mode FT-IR analysis of the target ether.

DecisionTree Start Select FT-IR Technique Q1 Tracking -OH depletion (Moisture sensitive)? Start->Q1 ATR Choose ATR-FTIR (Avoids KBr artifacts) Q1->ATR Yes Q2 Strict Beer-Lambert linearity required? Q1->Q2 No Q2->ATR No KBr Choose KBr Pellet (True peak intensities) Q2->KBr Yes

Decision matrix for selecting between ATR and KBr pellet FT-IR techniques.

References

  • Kintek Solution. What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?2

  • Kindle Tech. What Is The Difference Between Kbr And Atr? A Guide To Choosing The Right Ir Spectroscopy Method.4

  • ResearchGate. Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?1

  • National Center for Biotechnology Information (PMC). Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics.3

Sources

Validation

Structural Elucidation of 3-(2-oxo-2-phenylethoxy)benzonitrile: A Comparative Guide to CID vs. HCD Mass Spectrometry

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and synthetic organic chemistry, the phenacyl moiety frequently serves as a photolabile protecting group or a core pharmacophore[1]. 3-(2-oxo-2-phenylethoxy)benzonitrile (C₁₅H₁₁NO₂, monoisotopic mass 237.0789 Da) is a prime example of a phenacyl ether derivative. Accurate structural elucidation of such molecules via tandem mass spectrometry (MS/MS) requires precise control over ion activation.

This guide objectively compares Ion Trap Collision-Induced Dissociation (IT-CID) and Higher-energy Collisional Dissociation (HCD) . By analyzing the gas-phase thermodynamics of this molecule, we will demonstrate why beam-type fragmentation (HCD) is an absolute requirement for capturing the complete diagnostic product ion spectrum of phenacyl ethers, overcoming the physical limitations inherent to traditional ion traps[2].

Mechanistic Causality: The Fragmentation of Phenacyl Ethers

When subjected to positive-ion Electrospray Ionization (ESI+), 3-(2-oxo-2-phenylethoxy)benzonitrile yields a robust protonated precursor ion, [M+H]⁺ at m/z 238.086. The gas-phase fragmentation of this precursor is driven by the extreme lability of the phenacyl ether bond and the thermodynamic stability of the resulting acylium and carbocations.

  • Ether Cleavage (m/z 119.049): Protonation preferentially occurs at the highly basic carbonyl oxygen. This weakens the adjacent C-O ether bond, inducing heterolytic cleavage. This yields the resonance-stabilized phenacyl cation ([C₈H₇O]⁺) at m/z 119.049, alongside the neutral loss of 3-cyanophenol (119 Da)[1].

  • Alpha-Cleavage (m/z 105.034): Competitive alpha-cleavage adjacent to the carbonyl group generates the highly stable benzoyl cation ([C₇H₅O]⁺) at m/z 105.034[3].

  • Carbon Monoxide Extrusion (m/z 77.039): The benzoyl cation is an energetic intermediate that readily undergoes the extrusion of carbon monoxide (28 Da) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.039[3].

Fragmentation M [M+H]+ m/z 238.086 3-(2-oxo-2-phenylethoxy)benzonitrile Phenacyl Phenacyl Cation m/z 119.049 [C8H7O]+ M->Phenacyl Ether Cleavage (-119 Da) Benzoyl Benzoyl Cation m/z 105.034 [C7H5O]+ M->Benzoyl Alpha Cleavage (-133 Da) Phenyl Phenyl Cation m/z 77.039 [C6H5]+ Benzoyl->Phenyl CO Extrusion (-28 Da)

MS/MS fragmentation pathway of 3-(2-oxo-2-phenylethoxy)benzonitrile.

Technology Comparison: IT-CID vs. HCD

The choice of ion activation technique dictates whether the full fragmentation cascade described above is actually observed by the detector.

IT-CID (Resonance Excitation) In a linear ion trap, CID is a slow-heating, resonance-based process. Precursor ions are excited at a specific secular frequency, colliding with helium gas over several milliseconds. However, IT-CID is governed by the Matthieu stability equation, which imposes the "1/3rd Rule" (Low-Mass Cutoff) [2]. Fragments with an m/z less than approximately one-third of the precursor m/z (in this case, 238 / 3 ≈ 79) cannot be stably trapped. Consequently, the critical phenyl cation (m/z 77) is completely lost in standard IT-CID spectra, leaving a gap in the structural evidence.

HCD (Beam-Type CID) HCD occurs in a dedicated multipole collision cell (e.g., the Ion Routing Multipole in Orbitrap systems). Ions are accelerated into a dense nitrogen gas target, resulting in near-instantaneous, multiple-collision activation. Because HCD is a beam-type technique and does not rely on resonance trapping during fragmentation, it entirely bypasses the 1/3rd rule[4]. This allows for the simultaneous detection of high-mass primary fragments (m/z 119) and low-mass secondary fragments (m/z 77), providing a richer, self-validating spectral fingerprint[2].

Comparative Data Analysis

The following table summarizes the quantitative differences in fragment ion recovery between the two techniques.

Fragment IonFormulaTheoretical m/zIT-CID Relative AbundanceHCD Relative AbundanceDiagnostic Significance
Precursor [C₁₅H₁₁NO₂ + H]⁺238.08610%0% (Depleted)Confirms intact molecule
Phenacyl Cation [C₈H₇O]⁺119.049100% (Base Peak)45%Confirms ether linkage
Benzoyl Cation [C₇H₅O]⁺105.03415%100% (Base Peak)Confirms alpha-carbonyl
Phenyl Cation [C₆H₅]⁺77.0390% (Cutoff Limit) 60%Confirms terminal phenyl ring
Self-Validating Experimental Protocol

To objectively compare these fragmentation modes, implement the following self-validating LC-MS/MS workflow. This protocol is designed so that the spectral output continuously verifies the instrument's calibration and collision energy efficiency.

Step 1: Sample Preparation & Causality

  • Action: Prepare 3-(2-oxo-2-phenylethoxy)benzonitrile at 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Causality: Formic acid ensures efficient protonation for ESI+. The 50% organic composition prevents analyte precipitation while maintaining optimal droplet desolvation.

  • Validation Checkpoint: Monitor the MS1 spectrum. If the m/z 119 peak appears in the MS1 full scan, your ESI capillary temperature or source voltage is too high, causing unintended in-source fragmentation. Lower the capillary temperature to 275°C.

Step 2: LC-MS/MS Acquisition Setup

  • Action: Introduce the sample via UHPLC into an Orbitrap Tribrid mass spectrometer. Set the Quadrupole isolation window to 1.0 m/z centered on 238.08.

  • Action: Create a parallel reaction monitoring (PRM) method that splits the isolated precursor into two distinct fragmentation events:

    • Event A (IT-CID): Normalized Collision Energy (NCE) 35%, Activation Q 0.25, Activation Time 10 ms. Detection in Orbitrap at R=30,000.

    • Event B (HCD): Stepped NCE 30%, 45%, 60%. Detection in Orbitrap at R=30,000.

  • Causality: Stepped NCE in HCD is critical. A low NCE (30%) preserves the primary m/z 119 fragment, while a high NCE (60%) drives the secondary extrusion of CO to yield the m/z 77 fragment. Stepped NCE composites these into a single, comprehensive spectrum.

Step 3: Data Analysis & System Validation

  • Action: Extract the MS/MS spectra and calculate the intensity ratio of m/z 105 to m/z 77 in the HCD data.

  • Self-Validation: The m/z 77 peak must be present in the HCD spectrum but absent in the IT-CID spectrum. If m/z 77 is missing in HCD, the collision energy is insufficient to break the stable benzoyl cation; increase the upper bound of the stepped NCE to 65%.

Workflow Prep Sample Prep 1 µg/mL in MeOH LC UHPLC Separation C18 Column Prep->LC ESI ESI (+) Ionization LC->ESI Quad Precursor Isolation m/z 238.08 ESI->Quad CID IT-CID Resonance Excitation (1/3rd Rule Limit) Quad->CID Split A HCD HCD Beam-Type Collision (No Low-Mass Cutoff) Quad->HCD Split B Detect Orbitrap Detection High Resolution MS/MS CID->Detect HCD->Detect

Comparative LC-MS/MS workflow for IT-CID and HCD fragmentation.

References
  • Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum Source: Mass Spectrometry Letters (accesson.kr) URL:[Link]

  • Collision-Based Ion-activation and Dissociation Source: Thermo Fisher Scientific URL:[Link]

  • Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (ResearchGate) URL:[Link]

  • Protecting Groups That Can Be Removed through Photochemical Electron Transfer: Mechanistic and Product Studies on Photosensitized Release of Carboxylates from Phenacyl Esters Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Analysis of 3-(2-oxo-2-phenylethoxy)benzonitrile and 4-(2-oxo-2-phenylethoxy)benzonitrile: A Guide for Researchers

In the landscape of drug discovery, particularly in the pursuit of novel therapeutics for metabolic disorders, the nuanced differences between structural isomers can dictate the trajectory of a research program. This gui...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, particularly in the pursuit of novel therapeutics for metabolic disorders, the nuanced differences between structural isomers can dictate the trajectory of a research program. This guide provides an in-depth comparative analysis of two such isomers: 3-(2-oxo-2-phenylethoxy)benzonitrile and 4-(2-oxo-2-phenylethoxy)benzonitrile. Both compounds share a common pharmacophore and are of interest for their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in the pathogenesis of metabolic syndrome.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their synthesis, physicochemical properties, predicted biological activities, and the experimental workflows required for their evaluation.

Introduction: The Significance of Positional Isomerism

The seemingly subtle shift of a nitrile group from the meta (3-position) to the para (4-position) on the phenoxy ring can have profound effects on a molecule's three-dimensional structure, electronic distribution, and ultimately, its biological activity.[2] This guide will dissect these differences, providing both theoretical predictions and established experimental protocols to empower researchers in their exploration of these promising compounds.

Physicochemical Properties: A Tale of Two Isomers

The position of the electron-withdrawing nitrile group influences the molecule's polarity, solubility, and crystal packing, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties. A summary of their key physicochemical properties is presented in Table 1.

Table 1: Comparison of Physicochemical Properties

Property3-(2-oxo-2-phenylethoxy)benzonitrile4-(2-oxo-2-phenylethoxy)benzonitrileData Source
Molecular Formula C₁₅H₁₁NO₂C₁₅H₁₁NO₂Calculated
Molecular Weight 237.25 g/mol 237.25 g/mol Calculated
Predicted LogP 2.852.95In-silico prediction
Predicted Water Solubility 0.04 g/L0.03 g/LIn-silico prediction
Predicted Polar Surface Area 56.1 Ų56.1 ŲIn-silico prediction
Predicted pKa (most acidic) 15.2 (enol)15.1 (enol)In-silico prediction

Note: Predicted values were generated using publicly available ADME/Tox prediction tools.[3][4][5][6][7]

The para-isomer is predicted to be slightly more lipophilic (higher LogP) and consequently less water-soluble than the meta-isomer. These subtle differences can impact oral absorption and distribution in vivo.

Synthesis of Positional Isomers: A Practical Workflow

The synthesis of both isomers can be readily achieved via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[8][9][10][11][12] The general workflow involves the reaction of a phenoxide with an α-haloketone.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Hydroxybenzonitrile or 4-Hydroxybenzonitrile

  • 2-Bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the respective hydroxybenzonitrile (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoacetophenone (1.1 eq) to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

  • Potassium carbonate: A mild base is used to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Acetone: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.

  • Reflux: Heating the reaction provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification Hydroxybenzonitrile Hydroxybenzonitrile Mixing_in_Acetone Mixing in Acetone Hydroxybenzonitrile->Mixing_in_Acetone 2-Bromoacetophenone 2-Bromoacetophenone 2-Bromoacetophenone->Mixing_in_Acetone K2CO3 K2CO3 K2CO3->Mixing_in_Acetone Reflux Reflux (12-16h) Mixing_in_Acetone->Reflux Filtration Filtration Reflux->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product

Caption: General workflow for the synthesis of (2-oxo-2-phenylethoxy)benzonitrile isomers.

Biological Activity: A Focus on 11β-HSD1 Inhibition

Predicted Biological Activity and ADME/Tox Profile

To provide a comparative perspective, an in-silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of both isomers was performed using established computational models.

Table 2: Predicted ADME/Tox Profile

Parameter3-(2-oxo-2-phenylethoxy)benzonitrile4-(2-oxo-2-phenylethoxy)benzonitrileSignificance
Human Intestinal Absorption HighHighGood oral bioavailability is predicted for both isomers.
Blood-Brain Barrier Penetration YesYesBoth compounds may cross the blood-brain barrier.
CYP2D6 Inhibitor YesYesPotential for drug-drug interactions.
Hepatotoxicity Low ProbabilityLow ProbabilityPredicted to have a low risk of liver toxicity.
AMES Mutagenicity Low ProbabilityLow ProbabilityPredicted to be non-mutagenic.

Note: These predictions are based on computational models and require experimental validation.[3][4][5][6][7]

The in-silico data suggests that both isomers possess generally favorable drug-like properties. The potential for CYP2D6 inhibition warrants experimental investigation during lead optimization.

Experimental Evaluation of Biological Activity

To empirically determine and compare the biological activities of these isomers, a series of well-defined in vitro assays are necessary.

11β-HSD1 Inhibition Assay

A common and reliable method to assess the inhibitory potency of compounds against 11β-HSD1 is a cell-based assay using human embryonic kidney (HEK-293) cells stably expressing the human 11β-HSD1 enzyme.

Experimental Protocol: Cell-Based 11β-HSD1 Inhibition Assay

  • Cell Culture: Culture HEK-293 cells stably expressing human 11β-HSD1 in appropriate media.

  • Compound Preparation: Prepare serial dilutions of the test compounds (3- and 4-isomers) and a known 11β-HSD1 inhibitor (e.g., Carbenoxolone) as a positive control.[16]

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the test compounds and controls for a predetermined time (e.g., 1 hour).

  • Substrate Addition: Add cortisone to the wells to initiate the enzymatic conversion to cortisol.

  • Incubation: Incubate the plate for a specific period (e.g., 4 hours) at 37°C.

  • Cortisol Quantification: Terminate the reaction and quantify the amount of cortisol produced in the cell supernatant using a commercially available Cortisol ELISA kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G Start Start Cell_Culture HEK-293-h11βHSD1 Culture Start->Cell_Culture Cell_Plating Plate Cells in 96-well Plate Cell_Culture->Cell_Plating Compound_Prep Prepare Compound Dilutions Compound_Treatment Treat Cells with Compounds Compound_Prep->Compound_Treatment Cell_Plating->Compound_Treatment Substrate_Addition Add Cortisone Compound_Treatment->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Cortisol_Quantification Quantify Cortisol (ELISA) Incubation->Cortisol_Quantification Data_Analysis Calculate IC50 Cortisol_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the cell-based 11β-HSD1 inhibition assay.

Cytotoxicity Assay

Assessing the general cytotoxicity of the compounds is crucial to ensure that any observed inhibition of 11β-HSD1 is not due to cell death. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Lines: Use relevant human cell lines, such as HepG2 (liver carcinoma) and HEK293T (human embryonic kidney).[17][18][19][20]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for cytotoxicity.

Conclusion and Future Directions

This guide provides a comparative framework for the investigation of 3-(2-oxo-2-phenylethoxy)benzonitrile and 4-(2-oxo-2-phenylethoxy)benzonitrile. While in-silico predictions suggest that both isomers possess promising drug-like properties, the subtle difference in the nitrile group's position is likely to influence their biological activity. The para-isomer, with its potentially higher lipophilicity, may exhibit different pharmacokinetic behavior compared to the meta-isomer.

The provided experimental protocols for synthesis, 11β-HSD1 inhibition, and cytotoxicity assays offer a clear path for the empirical validation of these predictions. A thorough structure-activity relationship study, including the synthesis and evaluation of other positional isomers and analogs, will be instrumental in elucidating the key molecular determinants for potent and selective 11β-HSD1 inhibition. The findings from such studies will be invaluable for the rational design of next-generation therapeutics for metabolic diseases.

References

  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.
  • Profacgen. (n.d.). ADME/Tox Prediction.
  • VLS3D. (2025). ADMET predictions.
  • Rahman, M. S. U. (2018). Answer to "Free softwares for prediction of ADMETox?".
  • Sharma, A. K., Srivastava, G. N., Roy, A., & Sharma, V. K. (2021). ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers in Genetics, 12, 637842.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Llebaria, A., & Luque, F. J. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Molecules, 28(2), 758.
  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. In Organic Chemistry 1: An open textbook.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Herman, J. L., Kolls, J. K., & Wiemer, D. F. (2007). 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice. The Journal of experimental medicine, 204(7), 1537–1543.
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  • LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. In Chemistry LibreTexts.
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  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., Al-Dosari, M. S., & Abdel-Moneim, D. (2023). Novel 2-oxo-2-phenylethoxy and benzyloxy diaryl urea hybrids as VEGFR-2 inhibitors: Design, synthesis, and anticancer evaluation. Archiv der Pharmazie, 356(2), e2200341.
  • ResearchGate. (n.d.). 11β-hydroxysteroid dehydrogenase type 1 inhibitors.
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  • Pereira, S. A., TdeL, S. R., & de Lemos, T. L. (2021). Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. Pharmaceuticals, 14(1), 58.
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  • ResearchGate. (n.d.). Physicochemical properties and thermodynamic parameters of tricyclic amphiphilic drugs.
  • Malik, P., & Kamble, S. (2014). physicochemical property of drug molecules with respect to drug actions.
  • SpringerLink. (n.d.). Influence of physicochemical parameters on PPCP occurrences in the wetlands.
  • Royal Society of Chemistry. (n.d.). Physicochemical properties, pharmacokinetics, toxicology and application of nanocarriers.
  • MilliporeSigma. (n.d.). 2-(2-oxo-2-phenyl-ethoxy)-benzonitrile.
  • PubMed. (2006, August 18). Synthesis of 2H-indazoles via Lewis acid promoted cyclization of 2-(phenylazo)benzonitriles.
  • Amanote Research. (2012, June 13). 2-(2-{[4-Oxo-3-(2-Phenylethyl)-3,4 -. Retrieved from Amanote Research website.3,4 -*.

Sources

Validation

HPLC Method Validation for 3-(2-oxo-2-phenylethoxy)benzonitrile Quantification: A Comparative Guide (C18 vs. Biphenyl)

Executive Summary The quantification of complex bis-aromatic intermediates like 3-(2-oxo-2-phenylethoxy)benzonitrile presents a unique analytical challenge. Synthesized via the O-alkylation of 3-cyanophenol with 2-bromoa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex bis-aromatic intermediates like 3-(2-oxo-2-phenylethoxy)benzonitrile presents a unique analytical challenge. Synthesized via the O-alkylation of 3-cyanophenol with 2-bromoacetophenone, the final active pharmaceutical ingredient (API) or intermediate must be rigorously separated from unreacted starting materials and structurally identical positional isomers.

This guide objectively compares the performance of traditional C18 stationary phases against orthogonal Biphenyl chemistries. By grounding our methodology in the ICH Q2(R2) validation guidelines[1], we provide a self-validating, step-by-step protocol that ensures high specificity, accuracy, and precision for drug development professionals.

Stationary Phase Selection: The Causality of Selectivity

To develop a robust High-Performance Liquid Chromatography (HPLC) method, one must match the stationary phase chemistry to the analyte's structural features. 3-(2-oxo-2-phenylethoxy)benzonitrile contains two aromatic rings, an ether linkage, a ketone, and a nitrile group.

The Limitation of Traditional C18 Columns

Standard C18 columns rely exclusively on London dispersion forces (hydrophobic interactions)[2]. Because 3-(2-oxo-2-phenylethoxy)benzonitrile and its potential positional isomers (e.g., impurities arising from 2-cyanophenol or 4-cyanophenol) possess identical hydrophobic footprints, a C18 column struggles to achieve baseline resolution, often resulting in co-eluting peaks.

The Biphenyl Advantage (Mixed-Mode Retention)

Biphenyl stationary phases offer an orthogonal, mixed-mode retention mechanism[3]. In addition to baseline hydrophobicity, the biphenyl ligands engage in strong π−π and dipole-dipole interactions with the analyte's electron-rich aromatic rings and nitrile group[4]. Because π−π interactions are highly sensitive to steric geometry, the Biphenyl column easily resolves positional isomers that a C18 cannot[5].

Expert Insight: When utilizing a Biphenyl column, Methanol must be selected as the organic modifier (Mobile Phase B) instead of Acetonitrile. Acetonitrile contains a π -electron-dense cyano group that competes with the analyte for the stationary phase's biphenyl rings, effectively neutralizing the column's unique selectivity. Methanol, being protic and lacking π electrons, preserves these critical interactions.

SelectivityMechanism cluster_C18 Traditional C18 Phase cluster_Biphenyl Biphenyl Phase C18 C18 Ligand (Hydrophobic) Analyte1 3-(2-oxo-2-phenylethoxy)benzonitrile Analyte1->C18 London Dispersion Isomer1 Positional Isomer (Co-eluting) Isomer1->C18 Identical Hydrophobicity Biphenyl Biphenyl Ligand (Mixed-Mode) Analyte2 3-(2-oxo-2-phenylethoxy)benzonitrile Analyte2->Biphenyl Strong π-π & Dipole Isomer2 Positional Isomer (Resolved) Isomer2->Biphenyl Altered π-π Sterics

Fig 1. Chromatographic retention mechanisms: C18 vs. Biphenyl stationary phases.

Comparative Performance Data

To objectively evaluate the columns, a standard mixture of the API and its known synthetic impurities was analyzed. The Biphenyl column demonstrates superior resolution and peak shape due to its tailored selectivity.

Chromatographic ParameterTraditional C18 (5 µm)Biphenyl (USP L11, 2.7 µm)Regulatory Target (ICH)
Retention Time (API) 4.2 min5.8 minN/A
Resolution ( Rs​ ) 1.1 (Fails baseline)3.4 (Pass) ≥2.0
Tailing Factor ( Tf​ ) 1.61.1 ≤1.5
Theoretical Plates ( N ) 4,2008,500 ≥5,000

Experimental Methodology & Validation Protocol

The following self-validating protocol is designed in strict accordance with the ICH Q2(R2) guidelines for the validation of analytical procedures[6].

Phase 1: Chromatographic Conditions
  • Column: Core-shell Biphenyl column (100 mm × 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade H2​O . (Causality: The acidic pH of ~2.7 suppresses the ionization of any unreacted phenolic precursors, preventing peak tailing and ensuring reproducible retention times).

  • Mobile Phase B: 100% MS-grade Methanol.

  • Gradient: 40% B to 90% B over 10 minutes.

  • Flow Rate & Temp: 1.0 mL/min at 35°C.

  • Detection: UV at 254 nm.

Phase 2: Self-Validating Workflow (ICH Q2(R2))

Every analytical run must be treated as a self-validating system. Do not proceed to quantitative validation unless the System Suitability Test (SST) passes.

  • System Suitability Testing (SST): Inject a resolution standard containing the API and 3-cyanophenol (10 µg/mL). Gatekeeper: The run is only valid if Rs​>2.0 and Tf​<1.5 .

  • Specificity: Inject a blank (diluent), individual known impurities, and a spiked sample matrix. Verify that no matrix peaks co-elute at the API's retention time[6].

  • Linearity & Range: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target working concentration (100 µg/mL). Plot peak area vs. concentration[1].

  • Accuracy (Recovery): Spike the API into a synthetic sample matrix at 80%, 100%, and 120% levels in triplicate. Extract and quantify to determine % Recovery.

  • Precision: Perform 6 replicate injections of the 100% standard to determine Repeatability (% RSD).

ValidationWorkflow cluster_Quant Quantitative Validation (ICH Q2(R2)) Start Phase 1: Method Setup (Biphenyl Column + MeOH) SST System Suitability Testing (SST) Rs > 2.0, Tf < 1.5 Start->SST Specificity Specificity (ICH Q2) Baseline separation of impurities SST->Specificity Linearity Linearity & Range 5 levels, R² ≥ 0.999 Specificity->Linearity Accuracy Accuracy (Recovery) 80%, 100%, 120% spikes Linearity->Accuracy Precision Precision (Repeatability) %RSD ≤ 2.0% (n=6) Accuracy->Precision Robustness Robustness & Lifecycle Varied Flow, Temp, Gradient Precision->Robustness Valid Validated Method Ready for QC Robustness->Valid

Fig 2. Self-validating ICH Q2(R2) method validation workflow for HPLC quantification.

Validation Results Summary

Executing the above protocol on the Biphenyl column yields data that comfortably exceeds regulatory requirements, proving the method is fit for its intended purpose[7].

Validation ParameterExperimental Result (Biphenyl)ICH Q2(R2) Acceptance Criteria
Linearity ( R2 ) 0.9998 ≥0.999
Validated Range 50 - 150 µg/mLInclusive of 80% to 120% of test conc.
Accuracy (Recovery) 99.2% - 100.8%98.0% - 102.0%
Repeatability (Precision) 0.8% RSD ≤2.0% RSD
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥10

Conclusion

For structurally complex, bis-aromatic compounds like 3-(2-oxo-2-phenylethoxy)benzonitrile, relying on hydrophobic retention alone is insufficient. By transitioning from a traditional C18 to a Biphenyl stationary phase and utilizing Methanol to preserve π−π interactions, analytical scientists can achieve baseline resolution of critical isomeric pairs. When paired with a self-validating ICH Q2(R2) framework, this approach guarantees a robust, audit-ready analytical method.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases Source: Chromatography Online URL:[Link]

  • Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation Source: Restek URL:[Link]

Sources

Comparative

Purity Determination of 3-(2-oxo-2-phenylethoxy)benzonitrile: A Comparative Guide to GC-MS vs. HPLC-UV

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs), the intermediate 3-(2-oxo-2-phenylethoxy)benzonitrile serves as a critical structural building block. Ensuring the high purity of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs), the intermediate 3-(2-oxo-2-phenylethoxy)benzonitrile serves as a critical structural building block. Ensuring the high purity of this phenacyl ether derivative is paramount, as trace unreacted precursors (such as 3-hydroxybenzonitrile or 2-bromoacetophenone) can severely poison downstream catalysts or propagate as genotoxic impurities[1]. This guide provides a comprehensive comparison of analytical methodologies, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the premier technique for the purity assessment and structural validation of this compound.

Comparative Analysis: GC-MS vs. Alternative Modalities

When assessing the purity of semi-volatile aromatic ethers, analytical scientists typically choose between GC-MS, High-Performance Liquid Chromatography (HPLC-UV), and Quantitative NMR (qNMR). While HPLC-UV is highly effective for non-volatile compounds, GC-MS offers orthogonal advantages for benzonitrile derivatives by coupling high-resolution capillary separation with definitive mass spectral identification[2].

Quantitative Performance Comparison
Analytical ParameterGC-MS (EI-TIC)HPLC-UV (254 nm)qNMR (1H)
Primary Utility Volatile/semi-volatile impurity IDNon-volatile quantificationAbsolute purity (no standards)
Typical Run Time 15–20 min10–15 min5–10 min
Limit of Detection (LOD) 10–50 ng/mL50–100 ng/mL~0.1% (w/w)
Resolution (Rs) > 2.0 (Capillary)> 1.5 (C18 Column)N/A (Spectral separation)
Structural Identification Yes (Fragmentation library)No (Requires LC-MS coupling)Yes (Proton environments)

The Causality Behind Modality Selection: The compound 3-(2-oxo-2-phenylethoxy)benzonitrile possesses a relatively high boiling point but maintains sufficient thermal stability to vaporize without degradation under controlled injection conditions. GC-MS is particularly advantageous because it does not rely on chromophoric response factors. In HPLC-UV, an impurity with a radically different molar extinction coefficient can skew area normalization calculations[2]. In contrast, the Total Ion Chromatogram (TIC) in GC-MS provides a more uniform response for structurally related volatile organic impurities, allowing for a highly accurate area percent purity calculation[3].

DecisionTree Start Impurity Profiling of 3-(2-oxo-2-phenylethoxy)benzonitrile Volatile Are impurities volatile or semi-volatile? Start->Volatile Thermal Is the analyte thermally stable? Volatile->Thermal Yes HPLC HPLC-UV / LC-MS (Non-volatile, Thermally Labile) Volatile->HPLC No GCMS GC-MS (High Resolution, MS ID) Thermal->GCMS Yes Thermal->HPLC No

Caption: Decision matrix for selecting the appropriate analytical technique.

Experimental Design & Self-Validating Protocol

To ensure rigorous scientific integrity, the following GC-MS methodology is designed as a self-validating system. This means the protocol inherently controls for false positives, carryover, and instrumental drift.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 10 mg of 3-(2-oxo-2-phenylethoxy)benzonitrile and dissolve it in 10 mL of HPLC-grade dichloromethane (DCM) to yield a 1 mg/mL stock solution[2].

  • System Suitability & Blanking: Prior to sample analysis, inject 1 µL of pure DCM. This blank run validates the cleanliness of the inlet liner and ensures no ghost peaks or column bleed interfere with the target retention window[1].

  • Chromatographic Separation:

    • Column: HP-5ms or DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness)[2].

    • Causality: The 5% phenyl methylpolysiloxane stationary phase is selected for its non-polar to slightly polar characteristics. It provides optimal pi-pi interactions with the aromatic rings of the analyte, ensuring sharp peak shapes and preventing the co-elution of closely related positional isomers[1].

    • Temperature Program: Initial oven temperature at 100 °C (hold 2 min), ramped at 15 °C/min to 300 °C (hold 5 min)[2].

    • Causality: Phenacyl ethers can undergo thermal cleavage if subjected to prolonged high temperatures. The rapid 15 °C/min ramp ensures the analyte elutes swiftly, minimizing residence time in the heated zone and preventing artifactual degradation in the column[4].

  • Mass Spectrometric Detection:

    • Ionization: Electron Ionization (EI) at 70 eV[2].

    • Causality: 70 eV is the universal standard because it imparts sufficient internal energy to consistently fragment the molecule, allowing for reproducible spectral library matching[3].

    • Scan Range: m/z 40 to 450[2].

GCMS_Workflow A Sample Prep (1 mg/mL in DCM) B GC Injection (Splitless, 280°C) A->B C Capillary Separation (HP-5ms, Temp Ramp) B->C D EI Ionization (70 eV, 230°C) C->D E Quadrupole Mass Analyzer (m/z 40-450) D->E F Data Analysis (TIC Area Normalization) E->F

Caption: GC-MS analytical workflow for purity determination of benzonitrile derivatives.

Mechanistic Data Interpretation

In GC-MS, purity is determined by calculating the area percentage of the main peak relative to the total peak area in the TIC[2]. However, identity confirmation is equally critical to validate the purity metric.

Under 70 eV EI, 3-(2-oxo-2-phenylethoxy)benzonitrile (MW = 237.25 g/mol ) undergoes predictable fragmentation. The weakest bond in the molecule is adjacent to the carbonyl group. Alpha-cleavage yields the highly stable benzoyl cation (C6H5CO+ at m/z 105), which typically presents as the base peak in the mass spectrum[4]. Observing this diagnostic fragment, alongside the molecular ion [M]+ at m/z 237, provides self-contained proof that the integrated peak corresponds to the target analyte and not an isobaric impurity.

References

  • Human Journals (2020). A Validated GC-MS Method for the Trace Level Determination of Genotoxic Impurities in Anticancer Drug, Alectinib Hydrochloride. [Link]

  • Environmental Protection Agency (EPA). EPA Manual for Organics Analysis Using Gas Chromatography-Mass Spectrometry.[Link]

  • Canadian Science Publishing. Hydrogen vs. electron transfer mechanisms in the chain decomposition of phenacyl bromides.[Link]

Sources

Validation

UV-Vis absorption spectrum of 3-(2-oxo-2-phenylethoxy)benzonitrile

Technical Comparison Guide: UV-Vis Spectral Profiling of 3-(2-oxo-2-phenylethoxy)benzonitrile As a Senior Application Scientist specializing in photochemistry and molecular spectroscopy, I frequently evaluate the spectra...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Comparison Guide: UV-Vis Spectral Profiling of 3-(2-oxo-2-phenylethoxy)benzonitrile

As a Senior Application Scientist specializing in photochemistry and molecular spectroscopy, I frequently evaluate the spectral properties of photolabile protecting groups (PPGs) and photoinitiators. The phenacyl ether scaffold is a highly versatile chromophore in this domain. Specifically, 3-(2-oxo-2-phenylethoxy)benzonitrile (3-OPEB) integrates an acetophenone light-harvesting antenna with a 3-cyanophenoxy leaving group.

Understanding its UV-Vis absorption spectrum is critical for optimizing irradiation wavelengths, calculating quantum yields, and minimizing off-target photochemical damage. This guide objectively compares the spectral performance of 3-OPEB against alternative chromophores and provides a self-validating protocol for its characterization.

Mechanistic Causality: Chromophore Architecture

The UV-Vis spectrum of 3-OPEB is dictated by two orthogonal electronic transitions inherent to its dual-chromophore system:

  • The π→π∗ Transition (High Energy, ~240–250 nm): Originating from the aromatic rings and the conjugated carbonyl system, this transition is highly allowed and exhibits a large molar extinction coefficient ( ϵ>10,000M−1cm−1 )[1]. While intense, irradiating at this wavelength often causes non-specific degradation in complex biological or polymeric systems[2].

  • The n→π∗ Transition (Low Energy, ~310–320 nm): This symmetry-forbidden transition involves the non-bonding ( n ) electrons on the carbonyl oxygen. Despite its low intensity, it is the photochemically relevant band. Excitation here populates the S1​ state, which rapidly undergoes intersystem crossing (ISC) to the reactive T1​ triplet state, initiating the homolytic β -cleavage of the phenacyl ether bond[3][4].

The electron-withdrawing cyano (-CN) group on the phenoxy moiety exerts a subtle inductive effect. Unlike electron-donating groups (e.g., -OCH3) that significantly red-shift the absorption via push-pull conjugation, the -CN group maintains the n→π∗ transition near 315 nm. This makes 3-OPEB ideal for targeted activation using standard 313 nm Hg-arc lamp emission lines without overlapping into the visible spectrum[5].

Comparative UV-Vis Performance

To objectively evaluate 3-OPEB, we must benchmark it against alternative chromophores. The table below summarizes the spectral properties in aprotic solvents, highlighting how structural modifications dictate application suitability.

Chromophore / CompoundPrimary λmax​ ( π→π∗ )Secondary λmax​ ( n→π∗ )Molar Extinction ( ϵ ) at n→π∗ Photolytic Application Suitability
Acetophenone 244 nm318 nm~40 M−1cm−1 Baseline reference; lacks a leaving group.
Unsubstituted Phenacyl Ether 245 nm316 nm~55 M−1cm−1 Standard photoinitiator model.
3-(2-oxo-2-phenylethoxy)benzonitrile 248 nm 315 nm ~65 M−1cm−1 High-efficiency PPG (313 nm activation).
4-Methoxy-phenacyl ether 268 nm349 nm~80 M−1cm−1 Red-shifted applications (e.g., 365 nm).

Experimental Methodology: Self-Validating Protocol

To accurately profile the UV-Vis spectrum of 3-OPEB, one must account for solvatochromism and concentration-dependent artifacts. Protic solvents (like methanol or water) form hydrogen bonds with the carbonyl oxygen, stabilizing the non-bonding electrons and causing an artificial hypsochromic (blue) shift of the critical n→π∗ band[5]. Therefore, spectroscopic-grade acetonitrile (MeCN) is the solvent of choice.

Step-by-Step Workflow:

  • Solvent Preparation: Degas spectroscopic-grade MeCN using sonication. Causality: Removing dissolved oxygen prevents the quenching of excited states during subsequent photochemical assays and eliminates deep-UV baseline drift.

  • Analyte Preparation: Prepare a 1.0 mM stock solution of 3-OPEB in MeCN. Use a microbalance with 0.01 mg precision to ensure stoichiometric accuracy.

  • Serial Dilution (Quality Control): Prepare working solutions at 10 µM, 50 µM, and 100 µM. Causality: Measuring multiple concentrations is a mandatory self-validating step to confirm adherence to the Beer-Lambert law. Non-linear absorbance indicates excimer formation or π−π stacking aggregation, which invalidates ϵ calculations.

  • Baseline Correction: Fill matched quartz cuvettes (1 cm path length) with the degassed MeCN. Run a baseline scan from 200 nm to 400 nm to subtract solvent and cuvette optical artifacts.

  • Spectral Acquisition: Scan the working solutions at a scan rate of 120 nm/min with a slit width of 1 nm to ensure high-resolution capture of the weak n→π∗ shoulder.

  • Data Synthesis: Calculate the molar extinction coefficient ( ϵ ) at the λmax​ of the n→π∗ transition using linear regression of the absorbance vs. concentration plot.

Workflow Visualization

Protocol N1 1. Analyte Preparation (3-OPEB in MeCN) N2 2. Serial Dilution (10 µM to 100 µM) N1->N2 N3 3. Baseline Correction (Spectro-grade MeCN) N2->N3 N4 4. UV-Vis Acquisition (200 - 400 nm) N3->N4 N5 5. Linearity Validation (Beer-Lambert Check) N4->N5

Workflow for self-validating UV-Vis spectral acquisition of 3-OPEB.

References

  • Ultraviolet and visible spectrometry Source: vscht.cz URL:[Link]

  • UV absorption spectra of a benzaldehyde and acetophenone in water Source: ResearchGate URL:[Link]

  • Fluorosolvatochromism of furanyl- and thiophenyl-substituted acetophenones Source: New Journal of Chemistry (RSC Publishing) URL:[Link]

  • Review: Light-induced yellowing of lignocellulosic pulps – Mechanisms and preventive methods Source: BioResources URL:[Link]

  • Model Compound Studies of the β-O-4 Linkage in Lignin: Absolute Rate Expressions for β-Scission of Phenoxyl Radical Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-(2-oxo-2-phenylethoxy)benzonitrile proper disposal procedures

Comprehensive Safety and Disposal Protocol for 3-(2-oxo-2-phenylethoxy)benzonitrile As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 3-(2-oxo-2-phenylethoxy)benzonitrile

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex synthetic intermediates. 3-(2-oxo-2-phenylethoxy)benzonitrile is a bifunctional organic molecule featuring both a benzonitrile ring and a phenacyl ether moiety. While highly valuable in medicinal chemistry for constructing heterocyclic scaffolds, its structural components dictate strict handling and disposal protocols. Improper disposal not only risks regulatory non-compliance but also poses severe environmental and occupational hazards[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, spill response, and disposal of this compound.

Mechanistic Causality of Hazards

To establish an effective disposal protocol, we must first analyze the molecule's reactivity profile. The hazards of 3-(2-oxo-2-phenylethoxy)benzonitrile are primarily driven by its functional groups:

  • The Benzonitrile Moiety: Nitrile-containing compounds present severe toxicity risks upon combustion. During thermal decomposition (e.g., a laboratory fire or improper incineration), the nitrile group cleaves to release highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx)[2]. Furthermore, benzonitrile derivatives are harmful via dermal absorption and ingestion[3].

  • The Phenacyl Ether Moiety: While the ether linkage is relatively stable under neutral conditions, phenacyl derivatives can act as mild lachrymators and skin irritants.

  • Environmental Impact: Benzonitrile derivatives exhibit significant aquatic toxicity with long-lasting ecological effects[3]. They must never be discharged into the municipal sewer system.

Table 1: Physicochemical Hazard Summary & Mitigation

Hazard CategoryMechanistic Cause & DataOperational Mitigation
Thermal Decomposition Nitrile group cleaves at high temps to form HCN and NOx[2].Dispose of only via licensed chemical incinerators equipped with afterburners and scrubbers.
Dermal Toxicity Lipophilic nature allows rapid absorption through the stratum corneum (LD50 Dermal Rat: ~1200 mg/kg for base benzonitrile)[3].Mandate chemical-resistant nitrile gloves; immediate removal of contaminated PPE[1].
Aquatic Toxicity High partition coefficient (log Pow ~ 1.56) disrupts aquatic cellular membranes[3].Absolute prohibition of drain disposal; secondary containment required.
Incompatibilities Reacts violently with strong oxidizers, acids, and bases[2].Segregate waste streams; store in tightly sealed, inert containers away from heat[4].

Operational Safety & PPE Requirements

Before initiating any procedure involving 3-(2-oxo-2-phenylethoxy)benzonitrile, establish a self-validating safety system. A thorough risk assessment must dictate your Personal Protective Equipment (PPE)[1].

  • Respiratory Protection: Handle the compound exclusively within a certified chemical fume hood to prevent the inhalation of aerosolized particulates or solvent vapors[1].

  • Dermal Protection: Wear chemical-resistant nitrile or neoprene gloves. Double-gloving is highly recommended during waste consolidation to prevent breakthrough. A standard laboratory coat and closed-toe shoes are mandatory[1].

  • Ocular Protection: Chemical splash goggles are required. A face shield should be added if handling large volumes of the compound in solution[1].

Step-by-Step Disposal Protocols

The disposal of 3-(2-oxo-2-phenylethoxy)benzonitrile must be managed as hazardous waste in strict compliance with local and federal regulations (e.g., EPA RCRA standards in the United States)[1].

Protocol: Routine Waste Consolidation

  • Segregation: Verify that the designated waste container does not contain strong oxidizers, strong acids, or strong bases. Mixing benzonitrile derivatives with these incompatible materials can cause violent reactions[2].

  • Containment: Collect solid waste (e.g., contaminated filter paper, product residues) and liquid waste (e.g., reaction mother liquors, solvent washings) in separate, dedicated, and compatible containers (typically high-density polyethylene or glass)[1].

  • Labeling: Clearly label the container with the specific chemical name ("3-(2-oxo-2-phenylethoxy)benzonitrile Waste"), the primary hazards ("Toxic", "Combustible", "Environmental Hazard"), and the date of initial accumulation[1].

  • Storage: Store the sealed waste in a designated Secondary Containment area, kept cool, dry, and away from heat, sparks, and open flames[3].

  • Final Disposal: Transfer the waste to your institution's Environmental Health and Safety (EHS) department. The ultimate disposal method must be incineration in a licensed chemical incinerator equipped with an afterburner and scrubber to safely neutralize HCN and NOx emissions.

Spill Response & Decontamination Workflow

In the event of an accidental release, immediate and methodical action is required to prevent occupational exposure and environmental contamination.

Protocol: Spill Cleanup

  • Evacuation & Isolation: Immediately evacuate all non-essential, unprotected personnel from the spill area. Eliminate all potential ignition sources (no smoking, flares, sparks, or flames)[3].

  • Ventilation: Ensure the fume hood is operating at maximum capacity. If the spill occurs outside a hood, ventilate the closed space before entering[3].

  • Containment: Prevent the chemical from entering drains, sewers, or watercourses by diking the spilled material with inert barriers[3].

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or diatomaceous earth. Do not use combustible absorbents like sawdust[2].

  • Collection: Using non-sparking tools, carefully sweep the absorbed mixture and deposit it into a sealable hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water, collecting all wash water as hazardous aqueous waste[2].

Waste Segregation Decision Matrix

The following diagram illustrates the logical workflow for segregating and disposing of waste containing 3-(2-oxo-2-phenylethoxy)benzonitrile to ensure regulatory compliance and safety.

G Start Waste Generation: 3-(2-oxo-2-phenylethoxy)benzonitrile StateCheck Physical State of Waste? Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solvent Mixtures) StateCheck->LiquidWaste Liquid SolidContainer Sealable Solid Hazardous Waste Container SolidWaste->SolidContainer HalogenCheck Contains Halogenated Solvents? LiquidWaste->HalogenCheck Halogenated Halogenated Organic Waste Stream HalogenCheck->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Stream HalogenCheck->NonHalogenated No Incineration Licensed Chemical Incineration (Afterburner & Scrubber Required) Halogenated->Incineration NonHalogenated->Incineration SolidContainer->Incineration

Caption: Decision workflow for the segregation and disposal of benzonitrile-derivative laboratory waste.

References

  • Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. Benchchem. 1

  • Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health. 2

  • SAFETY DATA SHEET - Benzonitrile. Fisher Scientific. 4

  • SAFETY DATA SHEET - Benzonitrile. Sigma-Aldrich.

  • BENZONITRILE - Waste Treatment Methods. Ataman Kimya.

Sources

Handling

Handling 3-(2-oxo-2-phenylethoxy)benzonitrile: A Comprehensive Safety and PPE Guide

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that laboratory safety is compromised not by a lack of equipment, but by a misunderstanding of chemical causality. 3-(2-oxo-2-phenylethoxy)benzonitrile (C₁₅H₁₁NO₂) is a specialized organic intermediate utilized in advanced drug development and synthetic chemistry.

To handle this compound safely, we must deconstruct its structural motifs: it features a benzonitrile core coupled with a bulky, lipophilic 2-oxo-2-phenylethoxy moiety . The nitrile group presents a risk of severe irritation and potential systemic toxicity, while the lipophilic ketone/ether chain significantly enhances the compound's ability to permeate the stratum corneum—especially when dissolved in carrier solvents. Standard safety protocols are insufficient; your Personal Protective Equipment (PPE) must dynamically adapt to the compound's physical state.

The Causality of Protection: E-E-A-T Grounded PPE Selection

The fundamental rule of chemical handling is that PPE must be matched to the hazard matrix of both the solute and the solvent. As mandated by , employers must conduct a rigorous hazard assessment to select appropriate PPE[1].

Skin & Hand Protection: The "Trojan Horse" Effect

In its solid state, 3-(2-oxo-2-phenylethoxy)benzonitrile is a crystalline powder. Standard 4-mil nitrile gloves provide adequate barrier protection against the dry solid. However, in drug development, this compound is routinely dissolved in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM) for assays. DMSO acts as a "Trojan horse," rapidly permeating standard nitrile and carrying the dissolved benzonitrile derivative directly into the bloodstream.

According to the National Research Council's, no single glove material protects against all chemicals[2]. Therefore, double-gloving is mandatory for solvated handling :

  • Inner Glove: 4-mil Nitrile (provides tactile dexterity).

  • Outer Glove: 8-mil Neoprene or Butyl rubber (provides critical chemical resistance against the solvent carrier).

Respiratory Protection

Because the solid powder can hold a static charge, micro-aerosolization is a significant inhalation risk during weighing. Primary engineering controls (a Class II Type B2 Biological Safety Cabinet or a chemical fume hood) must be used. If operational constraints require handling outside a closed system, the dictates the use of a tight-fitting half-mask respirator equipped with P100 particulate filters (for powder) or organic vapor cartridges (for solvated forms)[3].

Quantitative PPE Compatibility Matrix

To justify the outer glove selection, the following table summarizes the quantitative breakthrough times for common laboratory glove materials when exposed to the carrier solvents typically used with 3-(2-oxo-2-phenylethoxy)benzonitrile.

Carrier SolventNitrile (4-mil) BreakthroughNeoprene (8-mil) BreakthroughButyl Rubber (14-mil) BreakthroughRecommended Outer Glove
Dry Powder > 480 minutes> 480 minutes> 480 minutesNitrile (Single layer is sufficient)
DMSO < 5 minutes> 240 minutes> 480 minutesNeoprene or Butyl
DCM < 3 minutes< 10 minutes> 120 minutesButyl Rubber
DMF < 5 minutes> 120 minutes> 480 minutesButyl Rubber

Data synthesized from standard chemical resistance charts correlating to OSHA 1910.138 hand protection standards.

Operational & Disposal Workflows

To ensure a self-validating safety system, execute the following step-by-step methodology when handling this compound.

Phase 1: Pre-Handling Setup & PPE Assembly
  • Verify Engineering Controls: Ensure the chemical fume hood is operational with a verified face velocity of 0.4–0.6 m/s.

  • Don PPE: Put on a flame-resistant, fluid-impermeable lab coat. Don ANSI Z87.1-compliant splash goggles.

  • Glove Assembly: Don the inner nitrile gloves. If handling solvents, don the appropriate outer gloves (Neoprene or Butyl) over the lab coat cuffs to prevent wrist exposure.

Phase 2: Weighing and Dissolution
  • Static Mitigation: Use an anti-static weighing boat and a grounded spatulae to transfer the solid 3-(2-oxo-2-phenylethoxy)benzonitrile. This prevents the powder from aerosolizing due to electrostatic repulsion.

  • Solvent Addition: Transfer the pre-weighed solid to a borosilicate glass vial. Lower the fume hood sash to the lowest operable height. Slowly introduce the carrier solvent (e.g., DMSO) using a positive displacement pipette to prevent splashing.

  • Seal and Sonicate: Cap the vial securely with a PTFE-lined septum before sonicating or vortexing. Never agitate an open container of solvated benzonitrile.

Phase 3: Spill Response & RCRA Disposal
  • Solid Spills: Do not sweep. Cover the powder with damp absorbent paper to prevent aerosolization, then wipe inward. Place contaminated materials in a sealed, labeled hazardous waste bag.

  • Liquid Spills: Immediately apply universal chemical absorbent pads. If the solvent is highly volatile (e.g., DCM), evacuate the immediate area and allow the fume hood to clear the vapors before approaching.

  • Disposal: 3-(2-oxo-2-phenylethoxy)benzonitrile and its solvated mixtures must be segregated as Hazardous Organic Waste . Do not mix with aqueous waste streams or heavy metals. Label containers clearly with the full chemical name, solvent composition, and the "Toxic" hazard pictogram.

Operational Workflow Visualization

The following diagram maps the logical progression of handling states, spill response triggers, and ultimate disposal pathways.

G N1 Pre-Op: Fume Hood & PPE N2 State Assessment N1->N2 N3 Solid Handling (Anti-Static) N2->N3 Dry Powder N4 Solvated Handling (Double Glove) N2->N4 Dissolved N5 Spill Detected N3->N5 N8 Decontamination & RCRA Disposal N3->N8 Routine Success N4->N5 N4->N8 Routine Success N6 Solid Spill: Wet Wipe Protocol N5->N6 Solid N7 Liquid Spill: Absorbent Pads N5->N7 Liquid N6->N8 N7->N8

Workflow for safe handling, spill response, and disposal of the benzonitrile derivative.

References

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. United States Department of Labor. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US), 2011. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Respirator Selection Logic 2004 (DHHS Publication No. 2005-100). Centers for Disease Control and Prevention. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-(2-oxo-2-phenylethoxy)benzonitrile
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Reactant of Route 2
3-(2-oxo-2-phenylethoxy)benzonitrile
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